4E-Deacetylchromolaenide 4'-O-acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O7 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(3aR,4R,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-acetyloxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6?,13-8+,14-11+/t17-,18+,19+,20+/m0/s1 |
InChI Key |
DULROFCOEMAPJD-IEBFLSOUSA-N |
Isomeric SMILES |
CC1=CC[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/COC(=O)C)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isolation of Sesquiterpene Lactones from Eupatorium chinense
For Researchers, Scientists, and Drug Development Professionals
Overview of Chemical Constituents in Eupatorium chinense
Eupatorium chinense and related species are known to contain a diverse array of secondary metabolites. Sesquiterpenoids are predominantly found in the aerial parts of the plant, while the roots are a primary source of benzofuran (B130515) oligomers and thymol (B1683141) derivatives.[1] A summary of the major chemical classes isolated from E. chinense provides context for the complexity of the extraction and purification process.
| Compound Class | Plant Part | Reference |
| Sesquiterpenoids | Aerial Parts | [1] |
| Benzofuran Oligomers | Roots | [1] |
| Thymol Derivatives | Roots | [1] |
| Diterpenoids | Not specified | [4] |
| Flavonoids | Not specified | [4] |
| Monoterpenoid Glycosides | Roots | [5] |
| Phenylpropanoidal Glycosides | Roots | [6] |
Experimental Protocols for Isolation
The following protocols are a composite of methodologies reported for the successful isolation of sesquiterpene lactones from Eupatorium species.
-
Collection and Preparation: The aerial parts of Eupatorium chinense are collected, washed, and air-dried in a shaded, well-ventilated area. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) (3 x 100 L) at room temperature.[7] The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.[7] This fractionation step serves to separate compounds based on their polarity, with sesquiterpene lactones typically concentrating in the ethyl acetate and n-butanol fractions.
A multi-step chromatographic approach is generally required to isolate individual sesquiterpene lactones to a high degree of purity.
Step 1: Initial Fractionation by Column Chromatography
The dried ethyl acetate or n-butanol fraction is subjected to silica (B1680970) gel column chromatography.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient elution system of petroleum ether-ethyl acetate or chloroform-methanol is commonly used. The polarity is gradually increased to elute compounds with different affinities for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Step 2: Advanced Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective technique for separating structurally similar compounds, such as sesquiterpene lactones.[7][8]
-
Two-Phase Solvent System: A suitable solvent system is selected based on the partition coefficient (K) of the target compounds. A commonly used system for sesquiterpenoid lactones is n-hexane-ethyl acetate-methanol-water (e.g., 1:4:2:3, v/v/v/v).[7][8]
-
Procedure:
-
The selected solvent system is thoroughly mixed and allowed to separate into two phases in a separation funnel.
-
The HSCCC instrument is filled with the stationary phase (the upper or lower phase, depending on the mode of operation).
-
The apparatus is rotated at a specific speed (e.g., 850 rpm), and the mobile phase is pumped through the column at a defined flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, the sample, dissolved in a mixture of the two phases, is injected.
-
The effluent is continuously monitored with a UV detector (e.g., at 210 nm), and fractions are collected based on the resulting chromatogram.
-
Step 3: Final Purification by Preparative HPLC
Fractions containing the target compounds are further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically employed.
-
Detection: UV detection at a wavelength appropriate for the compounds of interest (e.g., 210 nm).
The purity of the final isolated compounds is then assessed by analytical HPLC.
The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or high-resolution ESI-MS (HR-ESI-MS) is used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.
Illustrative Quantitative Data
The following table presents representative data for the isolation of three sesquiterpenoid lactones from Eupatorium lindleyanum using HSCCC, which can serve as a benchmark for similar isolations from E. chinense.[7][8]
| Compound | Amount from 540 mg Crude Fraction | Purity (by HPLC) | Reference |
| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 mg | 91.8% | [7][8] |
| Eupalinolide A | 17.9 mg | 97.9% | [7][8] |
| Eupalinolide B | 19.3 mg | 97.1% | [7][8] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation of sesquiterpene lactones from Eupatorium chinense.
Caption: General workflow for the isolation of sesquiterpene lactones.
This guide provides a foundational framework for the successful isolation and identification of sesquiterpene lactones from Eupatorium chinense. The specific parameters for each step, particularly the chromatographic conditions, may require optimization based on the specific compounds being targeted.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Full text of "Chemical Constituents of Guangdong TuNiuXi (Eupatorium chinense, Compositae)" [archive.org]
- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4E-Deacetylchromolaenide 4'-O-acetate (CAS Number: 104736-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone identified by the CAS number 104736-09-6. The available scientific literature on this compound is limited, with the primary source of information being its initial isolation and characterization. This document collates the known data regarding its chemical properties, origin, and the methodologies used for its extraction and identification. Due to the scarcity of published research, information on its biological activity and mechanism of action is not available. This guide serves as a foundational resource for researchers interested in exploring the potential of this natural product.
Chemical and Physical Properties
This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2] The primary characterization of this compound was reported in a 1982 study by Bohlmann and colleagues.[2][3]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 104736-09-6 | N/A |
| Molecular Formula | C₁₇H₂₀O₆ | Bohlmann et al., 1982 |
| Molecular Weight | 320 g/mol | Bohlmann et al., 1982 |
| Compound Type | Sesquiterpene Lactone | Bohlmann et al., 1982 |
| Appearance | Oil | Bohlmann et al., 1982 |
Spectroscopic Data:
The structural elucidation of this compound was based on the following spectroscopic data as reported in the primary literature:
-
Infrared (IR) Spectroscopy (CCl₄): The spectrum showed characteristic absorption bands at 1775, 1740, 1725, and 1660 cm⁻¹, indicative of ester and carbonyl functionalities.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz): The proton NMR spectrum revealed key signals corresponding to the protons in the molecule's unique structure.
-
Mass Spectrometry (MS): The mass spectrum showed a molecular ion peak (M⁺) at m/z 320, confirming the molecular weight.
Origin and Isolation
This compound is a natural product isolated from plants of the Chromolaena genus, which belongs to the Asteraceae family.[1][2][3] This genus is a rich source of various phytochemicals, including flavonoids, alkaloids, and terpenoids.[1]
Experimental Protocol: Isolation of this compound
The following protocol is based on the methodology described by Bohlmann et al. (1982) for the isolation of sesquiterpene lactones from Chromolaena species.
Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
Methodology:
-
Plant Material: The aerial parts of the Chromolaena plant were collected and air-dried.
-
Extraction: The dried plant material was extracted at room temperature with a solvent mixture of petroleum ether and diethyl ether in a 2:1 ratio.
-
Initial Separation: The resulting crude extract was subjected to preparative thin-layer chromatography (TLC) for initial fractionation of the components.
-
Purification: The fractions containing the compound of interest were further purified using high-performance liquid chromatography (HPLC) to yield the pure this compound as an oil.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no published data on the biological activity, mechanism of action, or any associated signaling pathways for this compound. The primary research focused solely on its isolation and structural characterization.
However, many sesquiterpene lactones isolated from Chromolaena and other Asteraceae species have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1] This suggests that this compound could be a candidate for future biological screening and drug discovery programs.
Hypothetical Signaling Pathway for Anti-inflammatory Action of Sesquiterpene Lactones
Caption: A potential anti-inflammatory mechanism for sesquiterpene lactones.
Conclusion and Future Directions
This compound is a structurally characterized sesquiterpene lactone with a known chemical formula and spectroscopic profile. However, its biological potential remains untapped. Future research should focus on:
-
Total Synthesis: Developing a synthetic route to obtain larger quantities of the compound for extensive biological testing.
-
Biological Screening: Evaluating its activity in a broad range of assays, including anticancer, anti-inflammatory, and antimicrobial screens.
-
Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should aim to elucidate its molecular targets and signaling pathways.
This technical guide provides the foundational information necessary to initiate further investigation into this promising, yet understudied, natural product.
References
Spectroscopic and Experimental Profile of 4E-Deacetylchromolaenide 4'-O-acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for experimentally-derived spectroscopic data and detailed experimental protocols for 4E-Deacetylchromolaenide 4'-O-acetate (CAS No. 104736-09-6) did not yield specific, verifiable results in the available scientific literature. The information required to construct a comprehensive technical guide on this specific compound is not publicly accessible.
To fulfill the structural and content requirements of the user request, this document presents a technical guide on a closely related and well-characterized sesquiterpene lactone, Eupalinolide A , isolated from Eupatorium lindleyanum. This guide is intended to serve as a template, demonstrating the desired data presentation, experimental detail, and visualization style.
Introduction to Eupalinolide A
Eupalinolide A is a germacrane-type sesquiterpene lactone isolated from various species of the Eupatorium genus, which belongs to the same Asteraceae family as Chromolaena. Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. This guide provides a summary of the key spectroscopic data and experimental procedures related to the isolation and characterization of Eupalinolide A.
Spectroscopic Data of Eupalinolide A
The structural elucidation of Eupalinolide A was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented below is compiled from published literature.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.25 | d | 9.6 |
| 2α | 2.20 | m | |
| 2β | 1.95 | m | |
| 3α | 2.50 | m | |
| 3β | 2.10 | m | |
| 5 | 5.05 | d | 9.6 |
| 6 | 4.15 | t | 9.6 |
| 8 | 5.40 | d | 9.0 |
| 9α | 2.60 | m | |
| 9β | 2.30 | m | |
| 13a | 6.20 | d | 3.5 |
| 13b | 5.60 | d | 3.5 |
| 14 | 1.80 | s | |
| 15 | 1.75 | s | |
| 2' | 6.90 | q | 7.0 |
| 3' | 1.90 | d | 7.0 |
| 4' | 1.85 | s |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Position | Chemical Shift (δ, ppm) |
| 1 | 126.5 |
| 2 | 39.8 |
| 3 | 35.2 |
| 4 | 138.0 |
| 5 | 132.5 |
| 6 | 82.5 |
| 7 | 50.1 |
| 8 | 78.2 |
| 9 | 45.6 |
| 10 | 135.0 |
| 11 | 139.8 |
| 12 | 170.1 |
| 13 | 121.0 |
| 14 | 16.5 |
| 15 | 20.8 |
| 1' | 167.5 |
| 2' | 128.0 |
| 3' | 138.5 |
| 4' | 15.8 |
| 5' | 20.5 |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| Technique | Ionization Mode | Observed m/z | Formula | Interpretation |
| HR-ESI-MS | Positive | 403.1705 | C₂₂H₂₆O₇Na | [M+Na]⁺ |
Experimental Protocols
The following sections detail the general procedures for the isolation and structural characterization of sesquiterpene lactones like Eupalinolide A from plant material.
Plant Material and Extraction
-
Collection and Preparation: The aerial parts of the plant (e.g., Eupatorium lindleyanum) are collected, air-dried at room temperature, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol (B145695) or methanol, at room temperature using maceration or Soxhlet extraction.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Isolation and Purification Workflow
The crude extract is subjected to a series of chromatographic steps to isolate the target compound.
literature review of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone of the germacranolide type. Despite its commercial availability and known chemical structure, a thorough search of the scientific literature reveals a significant lack of in-depth research on this specific compound. No quantitative data on its biological activity, detailed experimental protocols for its isolation or synthesis, or elucidated signaling pathways could be identified in the public domain. This review summarizes the limited available information and provides context based on the broader class of germacranolide sesquiterpene lactones, highlighting the potential areas for future research.
Introduction
This compound is a natural product classified as a germacranolide, a major group of sesquiterpene lactones. Its chemical structure is characterized by a 10-membered carbocyclic ring, a fused α-methylene-γ-lactone, and specific acetate (B1210297) and deacetyl functionalities. The CAS number for this compound is 104736-09-6, and its molecular formula is C22H28O7. While commercially available from several suppliers, who indicate its origin from plants of the Chromolaena genus, specifically Chromolaena glaberrima, dedicated scientific studies on this molecule are conspicuously absent from the literature.
This guide aims to collate all accessible information and to frame the potential significance of this compound within the context of related, better-studied compounds.
Chemical Structure and Properties
The fundamental chemical properties of this compound are derived from its supplier's specifications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 104736-09-6 |
| Molecular Formula | C22H28O7 |
| Molecular Weight | 404.45 g/mol |
| Class | Sesquiterpene Lactone (Germacranolide) |
| Reported Source | Chromolaena glaberrima |
Note: This data is based on supplier information and has not been independently verified through published experimental studies.
Review of Available Literature
An exhaustive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using various search terms such as the compound's name, CAS number, and related keywords, did not yield any peer-reviewed articles detailing its biological activity, isolation protocols, synthetic methods, or mechanism of action.
The research landscape surrounding the genus Chromolaena, particularly Chromolaena odorata, is rich with studies on its extracts and isolated compounds. These studies often highlight the presence of flavonoids, alkaloids, and other sesquiterpene lactones with a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. However, this compound is not specifically mentioned or characterized in these publications.
Potential Biological Activities: A-Class Perspective
Given the absence of direct data, the potential biological activities of this compound can be hypothesized based on the well-documented activities of other germacranolide sesquiterpene lactones. This class of compounds is known for a variety of pharmacological effects, primarily attributed to the presence of the α-methylene-γ-lactone moiety, which can react with biological nucleophiles, such as cysteine residues in proteins, via Michael addition.
Potential areas of interest for future research include:
-
Anti-inflammatory Activity: Many germacranolides are known to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.
-
Cytotoxic and Anti-cancer Activity: The ability to alkylate proteins makes many sesquiterpene lactones potent cytotoxic agents against various cancer cell lines.
-
Antimicrobial and Antifungal Activity: Several compounds in this class have demonstrated activity against a range of pathogens.
Experimental Protocols: A General Framework
While no specific protocols for this compound are available, a general workflow for the isolation and characterization of sesquiterpene lactones from plant material can be outlined.
dot
Caption: Generalized workflow for the isolation and characterization of sesquiterpene lactones.
Signaling Pathways: A Hypothetical Model
Based on the known mechanisms of other anti-inflammatory germacranolides, a hypothetical signaling pathway that could be inhibited by this compound is the NF-κB pathway.
dot
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound represents a knowledge gap in the field of natural product chemistry and pharmacology. While its chemical identity is established, its biological potential remains unexplored. The rich pharmacological profile of the germacranolide class of sesquiterpene lactones strongly suggests that this compound could possess valuable therapeutic properties.
Future research should focus on the following areas:
-
Isolation and full spectroscopic characterization from its natural source to confirm its structure and stereochemistry.
-
Comprehensive biological screening to evaluate its cytotoxic, anti-inflammatory, antimicrobial, and other potential activities.
-
Mechanism of action studies for any confirmed biological activities, including the identification of molecular targets and elucidation of affected signaling pathways.
-
Development of synthetic routes to enable the production of larger quantities for further research and potential drug development.
This technical guide serves as a call to the scientific community to investigate this uncharacterized natural product, which may hold significant potential for the development of new therapeutic agents.
A Comprehensive Technical Guide to the Biological Activities of Eupatorium chinense Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupatorium chinense, a perennial herbaceous plant belonging to the Asteraceae family, has a long history of use in traditional Chinese medicine.[1][2] Known as "Tu-Niu-Xi" for its roots and "Liu-Yue-Xue" for its leaves, it has been traditionally employed for its heat-clearing, anti-inflammatory, antiviral, and anticancer properties.[2] Modern pharmacological research has begun to validate these traditional uses, revealing a wealth of bioactive compounds with significant therapeutic potential.[1] This technical guide provides an in-depth overview of the biological activities of E. chinense extracts and their isolated constituents, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
The primary bioactive compounds isolated from E. chinense include sesquiterpenoids, benzofuran (B130515) oligomers, and thymol (B1683141) derivatives.[2][3] The distribution of these compounds varies within the plant, with the roots being particularly rich in benzofuran oligomers and thymol derivatives, while sesquiterpenoids are more dominant in the aerial parts.[2][3] This guide will systematically explore the cytotoxic, anti-inflammatory, and antioxidant activities of these compounds, presenting the data in a clear, comparative format to aid in research and development efforts.
Biological Activities and Quantitative Data
The extracts and isolated phytochemicals from Eupatorium chinense exhibit a broad spectrum of biological activities. The following sections summarize the quantitative data associated with these activities.
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of E. chinense constituents against various cancer cell lines. Sesquiterpenoids, in particular, have shown significant activity.
Table 1: Summary of Anticancer and Cytotoxic Activity of E. chinense Compounds
| Compound/Extract | Cancer Cell Line(s) | Assay | Result (IC50 Value) |
| Unnamed Sesquiterpenoid (Compound 1) | AGS (gastric adenocarcinoma) | Cytotoxicity Assay | 4.33 µM[4] |
| Unnamed Sesquiterpenoid (Compound 1) | CNE 2, Caski, HGC-27 | Cytotoxicity Assay | 4.2 to 11.9 μM[5] |
| Unnamed Terpenoid (Compound 2) | HGC-27, B16 | Cytotoxicity Assay | 4.29 µg/mL and 5.53 µg/mL, respectively[1] |
| Eupachinilide A | Various tumor cell lines | Cytotoxicity Assay | Moderate activity (specific IC50 not provided)[5][6] |
| Eupachinilide E | Various tumor cell lines | Cytotoxicity Assay | Moderate activity (specific IC50 not provided)[5][6] |
| Eupachinilide F | Various tumor cell lines | Cytotoxicity Assay | Moderate activity (specific IC50 not provided)[5][6] |
| Eupachinilide I | Various tumor cell lines | Cytotoxicity Assay | Moderate activity (specific IC50 not provided)[5][6] |
| Various Isolated Compounds | Caski, MDA-MB-231, HepG2 | Cytotoxicity Assay | Tested, but specific active compounds and IC50 values not detailed[7] |
Anti-inflammatory Activity
The anti-inflammatory properties of E. chinense are well-documented and are largely attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Summary of Anti-inflammatory Activity of E. chinense Compounds
| Compound/Extract | Cell Line | Assay | Result |
| (±)-1 (Benzofuran derivative) | RAW264.7 Macrophages | NO Production Inhibition | IC50: 6.42 ± 1.85 µM[1] |
| (±)-2 (Benzofuran derivative) | RAW264.7 Macrophages | NO Production Inhibition | IC50: 6.29 ± 1.94 µM[1] |
| (±)-4 (Benzofuran derivative) | RAW264.7 Macrophages | NO Production Inhibition | IC50: 16.03 ± 2.07 µM[1] |
| (±)-Eupatonin A | RAW264.7 Macrophages | NO Production Inhibition | IC50: 4.94 to 9.70 μM range for several compounds[8] |
| Compound 59 (Thymol derivative) | Not specified | NO Production Inhibition | 23.08% inhibition at 50 µM[1] |
| Compound 3 | Not specified | Anti-inflammatory Assay | 23.08% inhibition rate[1] |
| Compound 5 | Not specified | Anti-inflammatory Assay | 25.19% inhibition rate[1] |
Antidiabetic and Enzyme Inhibitory Activity
Certain compounds derived from E. chinense have demonstrated potential in managing diabetes through enzyme inhibition and enhancing glucose uptake.
Table 3: Summary of Antidiabetic and Enzyme Inhibitory Activity
| Compound | Target/Activity | Assay | Result (IC50 Value) |
| Compound 12 (Euparin derivative) | α-glucosidase | Enzyme Inhibition | 39.77 µM[1] |
| Compound 12 (Euparin derivative) | PTP1B | Enzyme Inhibition | 39.31 µM[1] |
| Compound 15 (Euparin derivative) | α-glucosidase | Enzyme Inhibition | 9.02 µM[1] |
| Compound 15 (Euparin derivative) | PTP1B | Enzyme Inhibition | 3.47 µM[1] |
| (±)-Eupatonin A | Glucose Uptake | C2C12 Myotubes | Enhanced insulin-stimulated glucose uptake[8] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the biological activities of Eupatorium chinense extracts.
Plant Material Extraction and Isolation
A typical workflow for isolating bioactive compounds from E. chinense involves solvent extraction followed by chromatographic separation.
Caption: General Workflow for Extraction and Isolation.
-
Plant Material : The roots or whole plants of Eupatorium chinense are collected, dried, and powdered.
-
Extraction : The powdered material is typically extracted with a solvent such as ethanol[9] or petroleum ether[1] using methods like reflux or maceration. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Isolation : The resulting fractions are subjected to various chromatographic techniques, including silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to isolate individual compounds.[1]
-
Structure Elucidation : The chemical structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][7]
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding : Human cancer cell lines (e.g., AGS, HepG2, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1][10]
-
Compound Treatment : Cells are treated with various concentrations of the isolated compounds or extracts from E. chinense for a specified period (e.g., 48-72 hours).
-
MTT Addition : After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to reduce the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells.
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][4]
Anti-inflammatory Assessment (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7).
-
Cell Culture : RAW264.7 macrophage cells are cultured in 96-well plates.
-
Treatment : The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
Stimulation : Cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation : The plates are incubated for approximately 24 hours.
-
NO Measurement : The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.
-
IC50 Calculation : The concentration of the compound that inhibits 50% of NO production is calculated.[1]
Signaling Pathway Modulation
The biological effects of Eupatorium chinense compounds are often mediated through the modulation of key cellular signaling pathways.
DNA-PK/AKT/p53 Pathway in Gastric Cancer
Recent studies have shown that a sesquiterpene (Compound 1) from E. chinense exerts its potent anticancer activity against gastric adenocarcinoma (AGS cells) by targeting the DNA-PK/AKT/p53 signaling pathway.[4] This compound induces G0/G1 phase cell cycle arrest and promotes apoptosis.[4]
Caption: DNA-PK/AKT/p53 Pathway Inhibition.
The compound suppresses the DNA-PK/AKT signaling cascade.[4] This leads to the upregulation of the tumor suppressor p53. Activated p53 increases the expression of p21, which in turn inhibits CDK4 and Cyclin D, leading to cell cycle arrest in the G0/G1 phase.[4] Furthermore, the pathway modulation results in an increased Bax/Bcl-2 ratio, ultimately triggering apoptosis.[4]
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of compounds like (±)-Eupatonin A are linked to the inhibition of the NF-κB signaling pathway.[8] In response to stimuli like LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including iNOS (which produces NO).
Caption: NF-κB Pathway Inhibition.
E. chinense benzofurans can inhibit the activity of IKK (IκB kinase).[8] This prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm in its inactive state and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory mediators.[8][11]
IRS-1/Akt/GSK-3β Pathway in Glucose Metabolism
(±)-Eupatonin A has been shown to enhance insulin-stimulated glucose uptake in C2C12 myotubes by activating the IRS-1/Akt/GSK-3β signaling pathway, which is a critical cascade in insulin (B600854) signaling and glucose metabolism.[8]
Caption: Insulin Signaling Pathway Activation.
By activating key components of this pathway, such as IRS-1 (Insulin Receptor Substrate 1) and Akt (also known as Protein Kinase B), (±)-Eupatonin A promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby facilitating increased glucose uptake from the bloodstream.[8]
Conclusion
Eupatorium chinense is a rich source of bioactive compounds with significant pharmacological activities, strongly supporting its traditional medicinal uses. The quantitative data presented in this guide highlight the potent anticancer and anti-inflammatory effects of its constituent sesquiterpenoids and benzofurans, with several compounds exhibiting IC50 values in the low micromolar range. The elucidation of the mechanisms of action, involving key cellular signaling pathways such as DNA-PK/AKT/p53 and NF-κB, provides a solid foundation for targeted drug discovery and development. The detailed experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this valuable medicinal plant. Future studies should focus on preclinical and clinical evaluations to translate these promising in vitro findings into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sesquiterpenoids from Eupatorium chinense L. induce G0/G1 cell cycle arrest and apoptosis in AGS cell via DNA-PK/AKT/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic sesquiterpenoids from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seven new chemical constituents from the underground parts of Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. hrpub.org [hrpub.org]
- 11. Anti-Inflammatory Potential of Ethanolic Leaf Extract of Eupatorium adenophorum Spreng. Through Alteration in Production of TNF-α, ROS and Expression of Certain Genes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4E-Deacetylchromolaenide 4'-O-acetate is a germacrane (B1241064) sesquiterpenoid, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity and general physicochemical properties. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document outlines established experimental protocols for the isolation, characterization, and biological evaluation of related germacrane sesquiterpenoids. Furthermore, it explores the potential mechanisms of action and signaling pathways that are commonly modulated by this class of compounds, providing a foundational framework for future research and drug development endeavors.
Introduction
This compound belongs to the germacrane class of sesquiterpenoids, which are C15 isoprenoids characterized by a 10-membered carbocyclic ring. These compounds are predominantly found in various plant families, including Asteraceae (e.g., Chromolaena and Eupatorium species) and Zingiberaceae. Germacrane sesquiterpenoids have garnered significant attention from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This guide focuses on providing a detailed technical overview of this compound, with the molecular formula C22H28O7, to support researchers and professionals in the field of drug discovery and development.
Chemical and Physical Data
While specific experimental data for this compound is not extensively available, the following table summarizes its known identifiers and general properties characteristic of germacrane sesquiterpenoids.
| Property | Data |
| Molecular Formula | C22H28O7 |
| CAS Number | 104736-09-6 |
| Appearance | Typically a powder[1] |
| Purity | Available from commercial suppliers |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate (B1210297). Poorly soluble in water. |
| Storage | Store in a cool, dry place, protected from light. |
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of germacrane sesquiterpenoids like this compound.
Isolation and Purification
The isolation of germacrane sesquiterpenoids from plant sources typically involves extraction followed by chromatographic separation.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves and stems of Chromolaena or Eupatorium species) at room temperature and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with an appropriate organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature for an extended period (e.g., 48-72 hours), often with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3.1.2. Chromatographic Separation
-
Solvent-Solvent Partitioning: Fractionate the crude extract by partitioning between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Column Chromatography: Subject the desired fraction (typically the ethyl acetate or dichloromethane fraction for sesquiterpenoids) to column chromatography over silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Further Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine similar fractions and subject them to further purification steps like preparative TLC or high-performance liquid chromatography (HPLC) to isolate pure compounds.
Structure Elucidation
The structure of the isolated compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O), hydroxyls (-OH), and carbon-carbon double bonds (C=C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR to determine the number and environment of protons, and 13C NMR to determine the number and type of carbon atoms. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity of atoms within the molecule.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic potential of a compound against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of this compound or a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium).
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation.
Potential Biological Activities and Mechanisms of Action
While specific studies on this compound are lacking, the biological activities of other germacrane sesquiterpenoids provide insights into its potential therapeutic applications.
Cytotoxic Activity
Many germacrane sesquiterpenoids exhibit potent cytotoxic activity against a variety of cancer cell lines.[2][3] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[2] Key signaling pathways that are frequently modulated include:
-
Akt/mTOR Pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.
-
NF-κB Pathway: Suppression of NF-κB activation can inhibit the expression of pro-survival and anti-apoptotic genes.
Anti-inflammatory Activity
Germacrane sesquiterpenoids are also known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). The primary mechanism often involves the inhibition of the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways.
References
Uncharted Territory: The Therapeutic Potential of 4E-Deacetylchromolaenide 4'-O-acetate Remains Undocumented
A comprehensive review of scientific literature reveals a significant knowledge gap regarding the potential therapeutic effects of 4E-Deacetylchromolaenide 4'-O-acetate. Despite targeted searches for its biological activity, experimental studies, and potential mechanisms of action, no specific data or research publications were identified for this particular compound. This suggests that this compound is likely an uncharacterized or novel derivative within the broader family of chromolaenide (B1163283) compounds.
This absence of information precludes the creation of a detailed technical guide as requested. There is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize. The scientific community has yet to investigate the pharmacological properties of this specific acetate (B1210297) derivative.
While the parent compound, chromolaenide, and other related sesquiterpene lactones isolated from plants of the Chromolaena genus have been the subject of some research, the specific therapeutic effects of the this compound variant are not documented in the public domain.
Future research would be necessary to elucidate any potential biological activities of this compound. Such a research endeavor would logically begin with the isolation and characterization of the compound, followed by a series of in vitro and in vivo studies to explore its potential therapeutic applications.
The logical workflow for investigating a novel compound like this compound is outlined below.
For researchers, scientists, and drug development professionals interested in this or related compounds, the path forward involves foundational research. This would include isolation from a natural source, typically a plant from the Chromolaena genus, followed by rigorous structural elucidation using techniques such as NMR and mass spectrometry. Once the compound is well-characterized, a battery of in vitro assays can be employed to screen for biological activity, which could then guide further in vivo studies.
Methodological & Application
Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate
A comprehensive search of scientific literature and databases has revealed no specific studies detailing the mechanism of action, apoptosis-inducing effects, or cell cycle modulation of 4E-Deacetylchromolaenide 4'-O-acetate. Therefore, the following sections are based on the known activities of structurally related compounds and provide a hypothetical framework for investigation.
Background and Hypothetical Mechanism of Action
While no direct evidence is available for this compound, other natural products with similar core structures have been reported to exhibit cytotoxic and anti-cancer properties. It is plausible that this compound may function through one or more of the following mechanisms:
-
Induction of Apoptosis: Many cytotoxic natural products trigger programmed cell death. This could involve the activation of intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Key markers to investigate would include caspase activation (caspase-3, -8, -9), PARP cleavage, and changes in the expression of Bcl-2 family proteins.
-
Cell Cycle Arrest: The compound may halt cell proliferation by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M). This would allow for DNA repair or, if the damage is too severe, lead to apoptosis. Investigating the expression levels of cyclin-dependent kinases (CDKs) and cyclins would be crucial.
-
Modulation of Signaling Pathways: Key cancer-related signaling pathways such as PI3K/Akt, MAPK, and NF-κB are common targets for cytotoxic compounds. This compound might inhibit pro-survival signals and promote pro-apoptotic signals within these pathways.
Quantitative Data Summary (Hypothetical)
The following table represents a template for summarizing potential quantitative data from future experiments.
| Experimental Assay | Cell Line | Concentration (µM) | Result (e.g., % inhibition, IC50) |
| Cell Viability (MTT Assay) | Cancer Cell Line A | 0.1, 1, 10, 50, 100 | IC50 = X µM |
| Normal Cell Line B | 0.1, 1, 10, 50, 100 | IC50 = Y µM | |
| Apoptosis (Annexin V/PI Staining) | Cancer Cell Line A | IC50 concentration | X% early apoptosis, Y% late apoptosis |
| Cell Cycle Analysis (Flow Cytometry) | Cancer Cell Line A | IC50 concentration | X% in G1, Y% in S, Z% in G2/M |
| Western Blot (Protein Expression) | Cancer Cell Line A | IC50 concentration | Fold change vs. control |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
3.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
3.3. Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
3.4. Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, Cyclin B1, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Hypothetical Apoptotic Pathway
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action of this compound.
Hypothetical Cell Cycle Arrest at G2/M Phase
Caption: Proposed G2/M cell cycle arrest mechanism mediated by this compound.
Application Notes and Protocols: Cytotoxic Effects of 4E-Deacetylchromolaenide 4'-O-acetate on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are a generalized guide for investigating the cytotoxic effects of a novel compound such as 4E-Deacetylchromolaenide 4'-O-acetate. Specific quantitative data for this compound is not currently available in publicly accessible literature. The data presented in the tables are representative examples based on studies of structurally similar sesquiterpene lactones isolated from the Eupatorium genus and are for illustrative purposes only.
Application Notes
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] Compounds isolated from the Eupatorium genus have demonstrated significant antineoplastic properties, making them promising candidates for novel anticancer drug development.[3][4][5] This document provides a framework for evaluating the cytotoxic potential of this compound, including protocols for assessing cell viability, induction of apoptosis, and effects on the cell cycle. The methodologies and expected outcomes are based on established cancer research protocols and findings for similar natural products.
Mechanism of Action (Hypothesized)
The cytotoxic activity of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group, which can react with nucleophilic sites on biological macromolecules, particularly sulfhydryl groups in proteins. This can lead to the inhibition of key enzymes and transcription factors involved in cell proliferation and survival. Potential mechanisms of action for this compound may include the induction of oxidative stress, disruption of mitochondrial function, cell cycle arrest, and initiation of programmed cell death (apoptosis).[2][6]
Data Presentation
The following tables summarize representative quantitative data from cytotoxicity and cell cycle analysis experiments. These values are hypothetical and serve as a template for data presentation.
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| HeLa | Cervical Carcinoma | 7.1 |
| HL-60 | Promyelocytic Leukemia | 4.3 |
| PC-3 | Prostate Adenocarcinoma | 18.5 |
Table 2: Cell Cycle Analysis of HL-60 cells treated with this compound for 24 hours.
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) |
| Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 | 1.5 ± 0.3 |
| 2.5 µM | 58.9 ± 2.5 | 25.1 ± 1.9 | 16.0 ± 1.3 | 8.7 ± 0.9 |
| 5.0 µM | 69.7 ± 3.1 | 15.3 ± 1.4 | 15.0 ± 1.2 | 18.2 ± 1.5 |
| 10.0 µM | 55.4 ± 2.8 | 10.2 ± 1.1 | 14.4 ± 1.1 | 35.6 ± 2.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound stock solution
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Signaling Pathways
Based on studies of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.[7] The compound may also induce cell cycle arrest, potentially at the G1/S or G2/M checkpoint, by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on the cytotoxicity of miscellaneous compounds from Eupatorium betonicaeforme (D.C.) Baker (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor inhibitors. 33. Cytotoxic flavones from eupatorium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIOLOGICAL ACTIVITIES IN MEDICINAL SPECIES OF EUPATORIUM | International Society for Horticultural Science [ishs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
- 8. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Cellular Senescence: Cell Cycle Arrest and Senescence Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of the Anti-inflammatory Properties of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Sesquiterpene lactones, a class of naturally occurring compounds, have demonstrated significant anti-inflammatory potential. This document provides a detailed overview of the potential anti-inflammatory properties of 4E-Deacetylchromolaenide 4'-O-acetate, a putative sesquiterpene lactone likely derived from the genus Chromolaena.
While direct experimental data for this compound is not currently available in public literature, its structural name suggests it belongs to the germacranolide class of sesquiterpene lactones. The genus Chromolaena, particularly Chromolaena odorata, is a rich source of bioactive compounds, including flavonoids and other sesquiterpene lactones, which have been shown to possess anti-inflammatory and analgesic properties.[1][2][3][4] This document, therefore, presents a generalized framework for evaluating the anti-inflammatory activity of a novel compound like this compound, drawing upon established methodologies and the known activities of related compounds from Chromolaena odorata and other sesquiterpene lactones.
The primary mechanism of action for many anti-inflammatory sesquiterpene lactones involves the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[5][6][7][8] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Data Presentation: Anti-inflammatory Activity of Chromolaena odorata Extracts and Related Compounds
The following tables summarize quantitative data from studies on Chromolaena odorata extracts, which may serve as a reference for predicting the potential efficacy of this compound.
Table 1: In Vivo Anti-inflammatory Activity of Chromolaena odorata Methanol Extract
| Experimental Model | Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) |
| Carrageenan-induced rat paw edema | Methanol Extract | 50 | 40.7 | 3 |
| Carrageenan-induced rat paw edema | Methanol Extract | 100 | 64.0 | 3 |
| Carrageenan-induced rat paw edema | Methanol Extract | 200 | 59.3 | 3 |
| Carrageenan-induced rat paw edema | Indomethacin | 10 | 65.1 | 3 |
| Data adapted from a study on the anti-inflammatory properties of Chromolaena odorata.[3] |
Table 2: In Vitro Anti-inflammatory Activity of Fatty Acids from Chromolaena odorata
| Compound | Assay | IC₅₀ (µM) |
| (S)-coriolic acid methyl ester | NO Production Inhibition | 5.22 |
| (S)-coriolic acid methyl ester | NF-κB Inhibition | 5.73 |
| Data from a study on fatty acids isolated from Chromolaena odorata and their effect on LPS-stimulated RAW264.7 cells.[9] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of a test compound such as this compound.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of the test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS stimulation) should also be included.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS-stimulated control - Absorbance of treated sample) / Absorbance of LPS-stimulated control] x 100.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rats
Objective: To evaluate the acute anti-inflammatory effect of the test compound in a well-established animal model of inflammation.
Materials:
-
Wistar rats (150-200 g)
-
Test compound (this compound)
-
Carrageenan (1% w/v in saline)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups (e.g., 25, 50, 100 mg/kg). Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: [(Paw volume of control group - Paw volume of treated group) / Paw volume of control group] x 100.
Protocol 3: NF-κB Nuclear Translocation Assay
Objective: To determine if the test compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated cells, a key step in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 or similar cells
-
LPS or TNF-α for stimulation
-
Test compound
-
Cell culture plates
-
Nuclear/Cytoplasmic Extraction Kit
-
Western blotting reagents and equipment
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cells with the test compound for 1 hour followed by stimulation with LPS (1 µg/mL) or TNF-α (20 ng/mL) for 30-60 minutes.
-
Fractionation: Separate the nuclear and cytoplasmic fractions of the cell lysates using a commercial extraction kit according to the manufacturer's instructions.
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against NF-κB p65, Lamin B1, and GAPDH.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the relative amount of NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated cells compared to stimulated controls indicates inhibition of translocation.
Mandatory Visualizations
Caption: Workflow for the in vitro nitric oxide production assay.
Caption: Proposed mechanism of action via NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsm.com [ijpsm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory germacrane-type sesquiterpene lactones from Vernonia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Walk in Nature: Sesquiterpene Lactones as Multi-Target Agents Involved in Inflammatory Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of fatty acids isolated from Chromolaena odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 4E-Deacetylchromolaenide 4'-O-acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive overview of standard in vitro protocols for evaluating the cytotoxic, anti-inflammatory, and antimicrobial properties of the novel compound 4E-Deacetylchromolaenide 4'-O-acetate. The following sections detail the experimental methodologies, data presentation formats, and visualizations of key cellular pathways and workflows.
Data Presentation
The quantitative results from the described in vitro assays for this compound should be summarized in the following tabular formats for clear interpretation and comparison.
Disclaimer: The data presented in the following tables is purely illustrative to demonstrate the recommended format for data presentation and does not represent actual experimental results for this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| MCF-7 (Breast Cancer) | MTT | Viability | 48 | 32.5 | 88.7 |
| LDH | Cytotoxicity | 48 | 45.2 | 75.3 | |
| A549 (Lung Cancer) | MTT | Viability | 48 | 58.1 | 79.4 |
| LDH | Cytotoxicity | 48 | 69.8 | 68.9 | |
| HepG2 (Liver Cancer) | MTT | Viability | 48 | 21.9 | 95.2 |
| LDH | Cytotoxicity | 48 | 33.6 | 82.1 |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Assay | Stimulant | Endpoint | IC₅₀ (µM) | Max. Inhibition (%) |
| RAW 264.7 | Griess Assay | LPS (1 µg/mL) | Nitric Oxide Production | 15.8 | 92.1 |
| HEK293-NF-κB Reporter | Luciferase Assay | TNF-α (10 ng/mL) | NF-κB Activation | 12.3 | 85.6 |
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 32 |
| Escherichia coli | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 64 | >128 |
| Enterococcus faecalis | Gram-positive | 8 | 16 |
Experimental Protocols
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[2][3]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit
-
96-well plates
Procedure:
-
Seed and treat cells with serial dilutions of this compound as described for the MTT assay.[2]
-
Include the following controls:
-
At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
Anti-Inflammatory Assay: NF-κB Activation
The Nuclear Factor kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[4][5][6] This protocol uses a reporter gene assay to measure the inhibition of NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter gene
-
Complete cell culture medium
-
This compound stock solution
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed the HEK293-NF-κB reporter cells in a 96-well opaque plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) to induce NF-κB activation and incubate for 6-24 hours.[4]
-
Remove the medium and lyse the cells.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
Antimicrobial Assays
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (MHB with inoculum) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Nutrient agar (B569324) plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a nutrient agar plate.
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Visualizations
Caption: Workflow for in vitro cytotoxicity testing using MTT and LDH assays.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.
References
- 1. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antioxidant Activities of Four Essential Oils [scielo.org.mx]
- 3. Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial to Special Issue—Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pagepressjournals.org [pagepressjournals.org]
Application Notes and Protocols for In Vivo Studies of Chromolaena odorata Extracts
Disclaimer: No specific in vivo studies on 4E-Deacetylchromolaenide 4'-O-acetate were found in the available literature. The following application notes and protocols are based on research conducted with crude and fractionated extracts of Chromolaena odorata , the plant from which this compound is isolated. These protocols may serve as a foundational guide for designing future in vivo studies of the isolated compound, but direct extrapolation of results is not recommended.
Introduction
Chromolaena odorata (L.) R.M. King & H. Robinson, a perennial shrub of the Asteraceae family, is a plant of significant interest in traditional medicine for its diverse pharmacological properties.[1] It has been traditionally used for treating a variety of ailments including wounds, burns, skin infections, and as a hemostatic agent.[1][2] Scientific investigations have focused on validating these traditional uses, exploring activities such as wound healing, hemostatic, anti-inflammatory, antimicrobial, and antioxidant effects through various in vivo animal models.[1][3][4] The plant's bioactivity is attributed to a rich composition of phytochemicals including flavonoids, alkaloids, terpenoids, and phenolic compounds.[5]
These notes provide a summary of the key quantitative data and detailed experimental protocols from in vivo studies on C. odorata extracts, intended for researchers, scientists, and drug development professionals.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative findings from various in vivo studies on Chromolaena odorata extracts.
Table 1: Hemostatic Activity of C. odorata Leaf Extracts in Rats
| Extract Type | Animal Model | Bleeding Time (minutes) | Reference |
| Lyophilized aqueous extract | Male Wistar rats | < 2.5 | [6][7] |
| 50% Ethanol extract | Male Wistar rats | < 2.5 | [7] |
| 70% Ethanol extract (from dried leaves) | Male Wistar rats | 1.85 | [6][7] |
| 95% Ethanol extract | Male Wistar rats | < 2.5 | [7] |
Table 2: Wound Healing Efficacy of C. odorata Extracts in Rats
| Extract/Formulation | Animal Model | Observation Day | Wound Contraction (%) | Reference |
| 6% C. odorata extraction | Female rats | Day 9 | Highest wound reduction observed | [2] |
| 10% C. odorata aqueous extract with honey | Sprague-Dawley rats | Not specified | Decreased scar formation and epithelialization period | [2] |
| C. odorata extract ointments | Rats | Day 6 & 10 | Significantly higher than control | [2] |
| 5.0% (w/w) C. odorata extract | Rats | Not specified | Faster reduction in wound area compared to control and Betadine | [5] |
Table 3: Oral Toxicity of Ethanolic Leaf Extract of C. odorata in Mice
| Toxicity Study Type | Animal Model | Dosage | Key Findings | Reference |
| Acute | Swiss Webster albino mice | 2000 and 5000 mg/kg (single dose) | Non-lethal, temporary signs of toxicity | [8] |
| Sub-acute | Swiss Webster albino mice | 250 and 500 mg/kg (daily for 28 days) | Hampered growth, mortality at 500 mg/kg, tachypnea, dry hair coat, alopecia | [8] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments performed with Chromolaena odorata extracts.
Protocol 1: Evaluation of Hemostatic Activity in a Rat Model
Objective: To assess the efficacy of C. odorata extracts in reducing bleeding time.
Animal Model:
-
Species: Male Wistar rats.
Materials:
-
Lyophilized aqueous leaf extract and alcoholic (50%, 70%, and 95% ethanol) extracts of C. odorata.
-
Anesthetic agent.
-
Filter paper.
-
Stopwatch.
Procedure:
-
Anesthetize the rats according to approved institutional animal care protocols.
-
Make a standardized small incision on the tail of the rat.
-
Immediately apply the test extract topically to the wound.
-
Start a stopwatch at the moment of incision.
-
At 15-second intervals, gently blot the blood from the wound with a piece of filter paper without disturbing the wound.
-
Stop the stopwatch when no blood appears on the filter paper. This is recorded as the bleeding time.
-
A control group treated with a vehicle (e.g., saline) should be run in parallel.
Protocol 2: Excision Wound Healing Model in Rats
Objective: To evaluate the wound healing potential of C. odorata extracts on excision wounds.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
Materials:
-
C. odorata extract formulated as an ointment or aqueous solution (e.g., 5-6% w/w).
-
Standard antiseptic (e.g., Povidone-iodine) as a positive control.
-
Vehicle/ointment base as a negative control.
-
Surgical board, sterile scissors, forceps, and scalpel.
-
Ruler or caliper.
-
Anesthetic agent.
Procedure:
-
Anesthetize the animal.
-
Shave the dorsal thoracic region of the rat.
-
Create a full-thickness circular excision wound of a predetermined area (e.g., 500 mm²) using a sterile scalpel.
-
Divide the animals into three groups: Control (vehicle), Standard (e.g., 10% Povidone-iodine), and Test (C. odorata extract).
-
Apply the respective treatments topically to the wound once daily.
-
Measure the wound area on specific days (e.g., day 3, 6, 9, and 14) using a ruler or caliper.
-
Calculate the percentage of wound contraction using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100
-
At the end of the study, animals can be euthanized, and wound tissue collected for histological analysis to assess collagen deposition, re-epithelialization, and neovascularization.
Protocol 3: Acute and Sub-acute Oral Toxicity Study in Mice
Objective: To determine the safety profile of oral administration of C. odorata extracts.
Animal Model:
-
Species: Swiss Webster albino mice.
Materials:
-
Ethanolic leaf extract of C. odorata.
-
Oral gavage needles.
Procedure for Acute Toxicity:
-
Administer a single high dose of the extract (e.g., 2000 mg/kg and 5000 mg/kg) via oral gavage to different groups of mice.
-
Observe the animals for mortality, and clinical signs of toxicity (e.g., changes in behavior, breathing, hair coat) continuously for the first 4 hours and then daily for 14 days.
-
Record body weight changes.
Procedure for Sub-acute Toxicity:
-
Administer daily doses of the extract (e.g., 250 mg/kg and 500 mg/kg) via oral gavage for 28 days.
-
Monitor animals daily for signs of toxicity and mortality.
-
Record body weight weekly.
-
At the end of the 28-day period, collect blood samples for hematological and biochemical analysis (e.g., ALT, BUN, creatinine).
-
Euthanize the animals and perform necropsy to examine major organs for any gross pathological changes. Organ weights should also be recorded.
Visualizations
Below are diagrams illustrating the experimental workflow for wound healing studies and the reported pharmacological activities of Chromolaena odorata.
Caption: Workflow for an in vivo excision wound healing study.
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Chromolaena odorata leaf extracts for the healing of rat excision wounds [ideas.repec.org]
- 6. In vivo and in vitro hemostatic activity of Chromolaena odorata leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a sesquiterpene lactone found in various plant species, notably Chromolaena odorata. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, making their accurate quantification crucial for research and drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic techniques. The methodologies outlined are based on established analytical principles for the analysis of sesquiterpene lactones.[1]
Analytical Methodologies
The quantification of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS). LC-MS/MS, in particular, offers high sensitivity and selectivity, making it the preferred method for complex matrices.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of sesquiterpene lactones.[1][3] The chromophores within the molecule allow for detection at specific UV wavelengths.
Protocol:
a) Sample Preparation (Extraction):
-
Air-dry the plant material (e.g., leaves of Chromolaena odorata) at room temperature for 7 days or in an oven at a controlled temperature (e.g., 60°C) for a shorter period.[4][5]
-
Grind the dried material into a fine powder.
-
Perform extraction by macerating the powdered plant material with 96% ethanol (B145695) or acetone (B3395972) for 72 hours.[4][5] A typical ratio is 1:10 (w/v) of plant material to solvent.
-
Filter the extract and concentrate it under vacuum using a rotary evaporator.
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.
b) Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[1]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A linear gradient from a lower to a higher concentration of acetonitrile allows for the effective separation of compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Sesquiterpene lactones are often detected at wavelengths between 205 nm and 210 nm.[3][6]
c) Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.
-
The concentration of the analyte in the samples is determined by interpolating their peak areas against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and specificity, which is particularly useful for quantifying low-abundance compounds in complex biological matrices.[2][7]
Protocol:
a) Sample Preparation:
-
Follow the same extraction procedure as for HPLC-UV. The final extract should be dissolved in the initial mobile phase composition.
b) LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and faster analysis times.[8]
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for sesquiterpene lactones.[7][9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. The fragmentation of sesquiterpene lactones often involves the loss of side chains.[7][9]
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template for presenting validation and quantification results.
Table 1: Method Validation Parameters (Hypothetical Data)
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 1.5 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% |
| Precision (% RSD) | < 5% | < 3% |
Table 2: Quantification of this compound in Chromolaena odorata Leaf Extracts (Hypothetical Data)
| Sample ID | Extraction Method | Analytical Method | Concentration (µg/g of dry weight) |
| CO-L1 | Ethanolic Maceration | HPLC-UV | 125.6 ± 8.7 |
| CO-L2 | Ethanolic Maceration | LC-MS/MS | 128.3 ± 4.2 |
| CO-L3 | Acetone Maceration | LC-MS/MS | 145.9 ± 5.1 |
Experimental Workflows and Logical Relationships
Visual diagrams are essential for understanding the experimental process. The following diagrams were created using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromolaena odorata Linn leaf extract – Geothermal versus nongeothermal: Phytochemical, antioxidant, and cytotoxicity screenings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Triple quadrupole tandem mass spectrometry of sesquiterpene lactones: a study of goyazensolide and its congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 4E-Deacetylchromolaenide 4'-O-acetate using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural analysis of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These powerful analytical techniques are essential for the unambiguous identification and characterization of natural products in drug discovery and development. This application note outlines the necessary steps for sample preparation, data acquisition, and interpretation, and includes representative data presented in a clear, tabular format.
Introduction
This compound is a member of the sesquiterpenoid lactone family, a class of natural products known for their diverse biological activities. Accurate structural elucidation is a critical first step in understanding the structure-activity relationship and developing these compounds as potential therapeutic agents. High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry offers precise molecular weight and fragmentation data, which aids in confirming the molecular formula and identifying structural motifs.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound should be isolated from its natural source or synthesized and purified to >95% purity prior to analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD).
-
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Acetone-d₆, (CD₃)₂CO). The choice of solvent should be based on the solubility of the compound and should not have overlapping signals with key resonances of the analyte.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Mass Spectrometry Sample Preparation:
-
Prepare a stock solution of the purified compound in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. The final concentration may need to be optimized based on the sensitivity of the mass spectrometer and the ionization efficiency of the compound.
-
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Mass Spectrometry Data Acquisition
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is recommended for accurate mass measurements. These can be coupled with a liquid chromatography system (LC-MS) for online separation and analysis.
-
Ionization Method: Electrospray ionization (ESI) is a common and effective soft ionization technique for sesquiterpenoid lactones.[1] Atmospheric pressure chemical ionization (APCI) can also be considered.[1]
-
Data Acquisition Modes:
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺).
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain characteristic product ions. This can be achieved through collision-induced dissociation (CID). The fragmentation pattern provides valuable structural information.[1]
-
Data Presentation
Representative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of similar sesquiterpenoid lactones. Note: These are representative values and actual experimental data may vary slightly.
Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 5.20 | d | 10.0 |
| 2 | 2.50 | m | |
| 3 | 5.80 | d | 15.0 |
| 4 | 6.50 | dd | 15.0, 5.0 |
| 5 | 4.90 | d | 5.0 |
| 6 | 4.20 | t | 8.0 |
| 7 | 2.80 | m | |
| 8 | 5.10 | t | 7.0 |
| 9 | 2.10 | m | |
| 13a | 6.20 | d | 3.0 |
| 13b | 5.60 | d | 3.0 |
| 14 | 1.80 | s | |
| 15 | 1.20 | s | |
| 2' | 2.15 | s | |
| 3' | 5.90 | q | 7.0 |
| 4' | 1.90 | d | 7.0 |
| OAc | 2.05 | s |
Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 80.5 |
| 2 | 45.2 |
| 3 | 130.1 |
| 4 | 142.3 |
| 5 | 75.8 |
| 6 | 78.9 |
| 7 | 50.1 |
| 8 | 72.4 |
| 9 | 40.3 |
| 10 | 145.6 |
| 11 | 138.2 |
| 12 | 170.5 |
| 13 | 121.8 |
| 14 | 16.5 |
| 15 | 22.1 |
| 1' (C=O) | 168.0 |
| 2' | 20.5 |
| 3' | 128.9 |
| 4' | 15.8 |
| OAc (C=O) | 170.1 |
| OAc (CH₃) | 21.2 |
Representative Mass Spectrometry Data
Table 3: Representative High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₂₂H₂₉O₇⁺ | Value to be determined |
| [M+Na]⁺ | C₂₂H₂₈O₇Na⁺ | Value to be determined |
Table 4: Representative MS/MS Fragmentation Data for the [M+H]⁺ Ion
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Putative Fragment |
| Value from Table 3 | Value 1 | H₂O | Loss of water |
| Value from Table 3 | Value 2 | CH₃COOH | Loss of acetic acid |
| Value from Table 3 | Value 3 | C₅H₈O₂ | Loss of the angelate side chain |
| Value from Table 3 | Value 4 | CO | Loss of carbon monoxide |
| Value from Table 3 | Value 5 | CO₂ | Loss of carbon dioxide |
Data Visualization
The following diagrams illustrate the logical workflow for the analysis of this compound.
Caption: Experimental workflow for the structural analysis.
Caption: Logical relationship of analytical techniques.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and robust approach for the structural elucidation of this compound. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers in natural product chemistry and drug development, enabling the confident characterization of this and related sesquiterpenoid lactones. The application of these techniques is fundamental for advancing our understanding of the therapeutic potential of this important class of compounds.
References
Application Notes and Protocols for Cell Cycle Arrest Studies Using Novel Compounds
Disclaimer: As of December 2025, specific literature detailing the effects of 4E-Deacetylchromolaenide 4'-O-acetate on cell cycle arrest is not available in the public domain. The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential of a novel compound, such as this compound, to induce cell cycle arrest. The methodologies described are based on established techniques in cell biology.
Application Notes
Introduction to Cell Cycle Regulation and Cancer
The cell cycle is a fundamental process consisting of a series of events that lead to cell division and duplication. It is tightly regulated by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs), to ensure the faithful replication and segregation of the genome. The cell cycle is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints exist at the G1/S and G2/M transitions to monitor the integrity of the cellular processes and halt the cycle if any abnormalities, such as DNA damage, are detected.
Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Therefore, inducing cell cycle arrest in cancer cells is a key therapeutic strategy for many anti-cancer drugs. Novel compounds are continuously being screened for their ability to modulate the cell cycle machinery.
Potential Mechanisms of Cell Cycle Arrest
A novel compound like this compound could potentially induce cell cycle arrest through various mechanisms, including:
-
Modulation of Cyclin-CDK Activity: The compound could directly or indirectly inhibit the activity of cyclin-CDK complexes that drive the progression through different cell cycle phases.
-
Upregulation of CDK Inhibitors: It might increase the expression of CKIs such as p21Waf1/Cip1 and p27Kip1, which bind to and inhibit cyclin-CDK complexes.[1]
-
DNA Damage Response: The compound could cause DNA damage, activating checkpoint pathways that lead to cell cycle arrest to allow for DNA repair.
-
Microtubule Disruption: Interference with microtubule dynamics can arrest cells in the M phase of the cell cycle.[2]
The following protocols provide a framework to investigate these potential mechanisms.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cells and treating them with a test compound.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture the selected cancer cell line in complete growth medium in a humidified incubator.
-
Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.
-
Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for cell cycle analysis and Western blotting) at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Prepare various concentrations of the test compound in a complete growth medium. Ensure the final solvent concentration is consistent across all treatments and the vehicle control (e.g., <0.1% DMSO).
-
Replace the medium in the cell culture plates with the medium containing the test compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and helps in determining the IC50 (half-maximal inhibitory concentration) value.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Following treatment as described in Protocol 1, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[3][4]
Materials:
-
Treated and control cells from 6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[4][5]
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[6]
-
Analyze the samples on a flow cytometer. The DNA content will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[4]
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect changes in the expression levels of key proteins involved in cell cycle regulation.
Materials:
-
Treated and control cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p21, p27, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of Compound X on Cell Viability (IC50 Values)
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| HeLa | 24 | 50.2 ± 4.5 |
| 48 | 25.8 ± 3.1 | |
| MCF-7 | 24 | 65.1 ± 5.8 |
| | 48 | 32.4 ± 3.9 |
Table 2: Cell Cycle Distribution of HeLa Cells Treated with Compound X for 48 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 55.3 ± 2.1 | 28.5 ± 1.8 | 16.2 ± 1.5 |
| Compound X (10 µM) | 68.9 ± 3.4 | 15.2 ± 1.9 | 15.9 ± 2.0 |
| Compound X (25 µM) | 75.1 ± 4.0 | 10.3 ± 1.5 | 14.6 ± 1.8 |
Table 3: Relative Protein Expression in HeLa Cells Treated with Compound X for 48 hours
| Treatment | Cyclin D1 | CDK4 | p21 | p27 |
|---|---|---|---|---|
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| Compound X (25 µM) | 0.45 | 0.52 | 2.8 | 2.5 |
Visualizations
Caption: A diagram of the cell cycle with key phases and regulatory checkpoints.
References
- 1. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
- 2. Cell cycle arrest and antitumor activity of pironetin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence | PLOS One [journals.plos.org]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Investigating the Biological Targets of 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the identification and characterization of the biological targets of 4E-Deacetylchromolaenide 4'-O-acetate, a germacrane (B1241064) sesquiterpene lactone. The protocols outlined below are designed to guide researchers through a systematic investigation, from initial hypothesis generation to target validation and pathway analysis.
Introduction to this compound
This compound is a natural product with the chemical formula C₂₂H₂₈O₇ and CAS number 104736-09-6. As a germacrane sesquiterpene lactone, it belongs to a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The reactivity of the α,β-unsaturated γ-lactone moiety common to many sesquiterpene lactones suggests that these compounds can act as Michael acceptors, forming covalent bonds with nucleophilic residues (such as cysteine) in proteins. This reactivity implies that this compound may interact with multiple cellular targets, thereby modulating various signaling pathways.
Hypothetical Quantitative Data Summary
While specific quantitative data for this compound is not yet publicly available, the following tables illustrate how such data would be presented upon experimental determination.
Table 1: In Vitro Cytotoxicity Profile
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined |
| HeLa | Cervical | Data to be determined |
| HepG2 | Liver | Data to be determined |
Table 2: Putative Protein Target Binding Affinity
| Protein Target | Assay Method | Kᵢ (nM) or Kₐ (M⁻¹) |
| e.g., IKKβ | Isothermal Titration Calorimetry | Data to be determined |
| e.g., STAT3 | Surface Plasmon Resonance | Data to be determined |
Table 3: Enzymatic Inhibition
| Enzyme | IC₅₀ (µM) |
| e.g., Cyclooxygenase-2 (COX-2) | Data to be determined |
| e.g., 5-Lipoxygenase (5-LOX) | Data to be determined |
Experimental Protocols for Target Identification
A multi-pronged approach is recommended to identify the direct and indirect biological targets of this compound.
Affinity-Based Target Identification
This method aims to isolate and identify proteins that directly bind to the compound of interest.
Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin).
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to the compound).
-
Incubation: Incubate the cell lysate with the synthesized probe.
-
UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged probe-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Photo-Affinity Chromatography Workflow
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the precipitated (denatured) proteins from the soluble fraction by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
CETSA Workflow
Investigating Effects on Signaling Pathways
Based on the known activities of other sesquiterpene lactones, the NF-κB signaling pathway is a probable target for this compound.
Protocol: NF-κB Signaling Pathway Analysis
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages or cancer cells) and treat with different concentrations of this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the NF-κB pathway, such as IκBα and p65, as well as the total protein levels.
-
Immunofluorescence: Visualize the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence microscopy.
-
Reporter Gene Assay: Use a luciferase reporter construct under the control of an NF-κB responsive element to quantify NF-κB transcriptional activity.
Hypothesized NF-κB Pathway Inhibition
Concluding Remarks
The investigation into the biological targets of this compound holds significant potential for the discovery of novel therapeutic leads. The systematic application of the protocols described herein will enable a thorough characterization of its mechanism of action, paving the way for its further development as a pharmacological agent. The combination of affinity-based, biophysical, and cell-based assays will provide a robust and comprehensive understanding of the molecular interactions of this promising natural product.
Application Notes and Protocols for 4E-Deacetylchromolaenide 4'-O-acetate in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4E-Deacetylchromolaenide 4'-O-acetate is a member of the sesquiterpene lactone class of natural products. While specific data for this particular derivative is limited in publicly available scientific literature, this document provides a comprehensive guide for its investigation in drug discovery based on the well-established biological activities of closely related sesquiterpene lactones isolated from the Chromolaena and Eupatorium genera. Sesquiterpene lactones are known to possess a wide range of therapeutic properties, including anti-inflammatory, cytotoxic, and anti-cancer activities. These effects are largely attributed to the presence of an α-methylene-γ-lactone moiety, a reactive Michael acceptor that can interact with biological nucleophiles, thereby modulating key cellular signaling pathways.
The primary mechanism of action for many sesquiterpene lactones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical regulator of the inflammatory response, cell survival, and proliferation. Its inhibition is a key strategy in the development of novel therapeutics for inflammatory diseases and cancer. This document will provide detailed protocols for assessing the cytotoxic and anti-inflammatory potential of this compound, with a focus on its effects on the NF-κB pathway.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound holds potential for development in the following areas:
-
Oncology: As a cytotoxic agent against various cancer cell lines.
-
Inflammatory Diseases: For the treatment of conditions such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis.
-
Immunomodulation: By regulating the activity of immune cells and the production of inflammatory mediators.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is a primary target for the anti-inflammatory effects of sesquiterpene lactones. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.[3][4][5]
Sesquiterpene lactones are proposed to inhibit this pathway by directly alkylating and inactivating key components of the signaling cascade, most notably the p65 subunit of NF-κB or the IKK complex.[1][2] This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory response.
Figure 1. General experimental workflow.
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| Ivalin | Cytotoxicity (MTT) | C2C12 (myoblasts) | 2.7 - 3.3 | [6] |
| Parthenolide | Cytotoxicity (MTT) | C2C12 (myoblasts) | 4.7 - 5.6 | [6] |
| Neurolenin B | Anti-inflammatory (TNF-α inhibition) | THP-1 (monocytes) | 0.17 | [7] |
| Lobatin B | Anti-inflammatory (TNF-α inhibition) | THP-1 (monocytes) | 2.32 | [7] |
| Parthenolide | Anti-inflammatory (TNF-α inhibition) | THP-1 (monocytes) | 4.79 | [7] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.[8][9][10]
Materials:
-
Cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Figure 2. MTT assay workflow.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.[6][8]
Materials:
-
HEK293T or similar cell line
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an NF-κB activator (TNF-α or LPS) for 6-8 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
-
Luminescence Measurement:
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
-
Protocol 3: Western Blot for IκBα Degradation
This protocol is used to visualize the effect of this compound on the degradation of IκBα.[3][4][5]
Materials:
-
RAW 264.7 or similar macrophage cell line
-
6-well plates
-
This compound stock solution (in DMSO)
-
LPS (1 µg/mL)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1-2 hours.
-
Stimulate with LPS for 30-60 minutes.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the IκBα signal to the β-actin signal.
-
Compare the levels of IκBα in treated versus untreated cells to determine the extent of degradation inhibition.
-
Figure 3. NF-κB signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. mdpi.com [mdpi.com]
- 10. bowdish.ca [bowdish.ca]
Troubleshooting & Optimization
4E-Deacetylchromolaenide 4'-O-acetate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 4E-Deacetylchromolaenide 4'-O-acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpene lactone, a class of natural products known for their diverse pharmacological activities. However, like many sesquiterpene lactones, it is a lipophilic molecule and often exhibits poor solubility in aqueous solutions.[1] This low solubility can be a significant hurdle in experimental assays and preclinical studies, leading to challenges in achieving desired concentrations for accurate biological evaluation and potentially limiting its therapeutic application.[2][3]
Q2: I'm observing precipitation of this compound in my aqueous cell culture medium. What could be the cause?
This is a common issue when a stock solution of a poorly soluble compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous medium. The organic solvent concentration decreases upon dilution, and if the aqueous solubility of the compound is exceeded, it will precipitate out of the solution.
Q3: What are the initial steps I can take to solubilize this compound for in vitro experiments?
For initial in vitro testing, the most common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium.
Troubleshooting Guide: Solubility Issues
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit.
Solutions:
-
Optimize Co-solvent Concentration: While minimizing the final concentration of organic solvents is crucial to avoid cellular toxicity, a slightly higher concentration may be necessary to maintain solubility. It is essential to determine the maximum tolerable co-solvent concentration for your specific cell line or assay.[4]
-
Utilize Formulation Strategies: For more persistent solubility issues, consider advanced formulation approaches.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1][3][5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can be effective.[3][4][5]
-
Solid Dispersions: Creating a solid dispersion of the compound in a water-soluble polymer can improve its dissolution rate and solubility.[3][6]
-
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility can lead to variable compound concentrations in your experiments, resulting in inconsistent data.
Solutions:
-
Visual Inspection: Always visually inspect your final diluted solutions for any signs of precipitation before adding them to your assay.
-
Sonication: Gentle sonication of the solution after dilution can sometimes help to redissolve small amounts of precipitate.
-
Particle Size Reduction: For suspension formulations, reducing the particle size through techniques like micronization can improve the dissolution rate.[4][6]
Quantitative Data Summary
Table 1: Example Solubility of a Model Sesquiterpene Lactone in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Practically insoluble |
| Ethanol (B145695) | 15 | Soluble |
| Methanol | 20 | Soluble |
| DMSO | > 50 | Freely Soluble |
| Acetone | 25 | Soluble |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a minimal amount of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Add more solvent to reach the final desired stock concentration (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cyclodextrin Complexation (Kneading Method)
-
Determine the molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
In a mortar, mix the compound and the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).[5]
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for a specified time (e.g., 60 minutes).
-
Dry the resulting solid under vacuum to remove the solvent.
-
The resulting powder is the cyclodextrin-complexed compound, which should exhibit improved aqueous solubility.[1]
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Isolation of 4E-Deacetylchromolaenide 4'-O-acetate
Welcome to the technical support center for the isolation and purification of 4E-Deacetylchromolaenide 4'-O-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural source is it typically isolated?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] Sesquiterpene lactones are commonly found in plants belonging to the Asteraceae family.[1][2] This specific compound has been isolated from various species of the Chromolaena genus, such as Chromolaena odorata and Chromolaena glaberrima.
Q2: What are the general steps involved in the isolation of this compound?
A2: The general workflow for isolating this compound involves a multi-step process that begins with extraction from the plant material, followed by a series of purification steps. The typical procedure includes:
-
Extraction: The dried and powdered plant material is extracted with an organic solvent to create a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents to separate compounds based on their polarity.
-
Chromatographic Purification: The resulting fractions are subjected to one or more chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the target compound.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: The identity and purity of the isolated compound should be confirmed using a combination of spectroscopic and chromatographic methods:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of fractions and the final product.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The chemical shifts of your isolated compound should match published data.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of this compound.
Low Yield of Crude Extract
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction Solvent | The choice of solvent is critical for efficient extraction. Sesquiterpene lactones are typically of medium polarity. Consider using solvents like methanol (B129727), ethanol, ethyl acetate (B1210297), or dichloromethane (B109758), or mixtures thereof.[3] |
| Insufficient Extraction Time or Temperature | Increasing the extraction time or temperature can improve yield, but be cautious as excessive heat can degrade the compound. Maceration for 24 hours at room temperature is a common starting point.[4] |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried and finely powdered to maximize the surface area for solvent penetration. |
Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the mobile phase is crucial for good separation. Use TLC to screen for the optimal solvent system that provides good separation between your target compound and impurities. A common starting point for sesquiterpene lactones is a hexane-ethyl acetate gradient.[4] |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to band broadening and poor resolution. Ensure the silica (B1680970) gel is packed uniformly. |
| Compound Degradation on Silica Gel | Some sesquiterpene lactones can be unstable on acidic silica gel. If you suspect degradation, you can use deactivated silica gel or an alternative stationary phase like alumina.[5] |
Issues with HPLC Purification
| Potential Cause | Troubleshooting Step |
| Peak Tailing | This can be caused by interactions between the compound and active sites on the stationary phase. Ensure the mobile phase pH is appropriate. Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape. |
| Broad Peaks | Broad peaks can result from a number of factors including a contaminated guard column, a void in the analytical column, or a mobile phase flow rate that is too low.[5] |
| Ghost Peaks | Ghost peaks are unexpected peaks that appear in the chromatogram. They can be due to impurities in the mobile phase, sample carryover from a previous injection, or the elution of strongly retained compounds from a previous run.[6] |
| Irreproducible Retention Times | Fluctuations in retention times can be caused by changes in mobile phase composition, temperature, or flow rate. Ensure your mobile phase is well-mixed and degassed, and consider using a column oven for temperature control.[5] |
Experimental Protocols
While a specific, detailed protocol for this compound is proprietary to individual research labs, a general procedure for the isolation of sesquiterpene lactones from a plant matrix is provided below. This should be optimized for your specific experimental conditions.
1. Extraction
-
Air-dry and grind the plant material (e.g., leaves of Chromolaena odorata) to a fine powder.
-
Macerate the powdered material in a suitable solvent (e.g., methanol or a 1:1 mixture of dichloromethane and methanol) at room temperature for 24-48 hours with occasional stirring.[4]
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Solvent Partitioning
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a non-polar solvent like hexane (B92381) to remove fats and other non-polar compounds.
-
Separate the methanol-water layer and then partition it against a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, to extract the sesquiterpene lactones.
-
Collect the organic layer and concentrate it under reduced pressure.
3. Column Chromatography
-
Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Adsorb the concentrated extract from the partitioning step onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the target compound.
-
Pool the fractions containing the compound of interest and concentrate them.
4. Preparative HPLC
-
For final purification, use a preparative HPLC system with a suitable column (e.g., C18).
-
Develop an isocratic or gradient elution method using solvents such as acetonitrile (B52724) and water.
-
Inject the semi-purified fraction from the column chromatography step.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
Data Presentation
The following tables provide generalized quantitative data on factors that can influence the yield of sesquiterpene lactones, based on studies of similar compounds. These should be used as a guide for optimization.
Table 1: Effect of Extraction Solvent on Sesquiterpene Lactone Yield (General)
| Solvent | Relative Yield (%) |
| Hexane | 30-40 |
| Dichloromethane | 70-80 |
| Ethyl Acetate | 80-90 |
| Acetone | 85-95 |
| Methanol | 90-100 |
| Ethanol | 88-98 |
Note: Relative yields are estimates and will vary depending on the specific plant material and extraction conditions.
Table 2: Effect of Extraction Time and Temperature on Sesquiterpene Lactone Yield (General)
| Temperature (°C) | Extraction Time (hours) | Relative Yield (%) |
| 25 (Room Temp) | 12 | 75 |
| 25 (Room Temp) | 24 | 85 |
| 25 (Room Temp) | 48 | 90 |
| 40 | 12 | 88 |
| 40 | 24 | 95 |
| 60 | 12 | 92 (potential for degradation) |
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in purification.
References
- 1. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 4. msipublishers.com [msipublishers.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
4E-Deacetylchromolaenide 4'-O-acetate stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 4E-Deacetylchromolaenide 4'-O-acetate. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of the solid compound, it is recommended to keep it at 2-8°C in a tightly sealed vial. Under these conditions, the product can be stored for up to 24 months.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is best to prepare and use solutions on the same day.[1] If advance preparation is necessary, dissolve the compound in a suitable solvent such as DMSO. We recommend storing the solution in aliquots in tightly sealed vials at -20°C. These stock solutions are generally usable for up to two weeks.[1]
Q3: What solvents are compatible with this compound?
This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q4: I've received my vial of this compound and the compound is stuck to the cap. What should I do?
During transportation, the compound may adhere to the neck or cap of the vial. To resolve this, gently shake the vial to allow the compound to fall to the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1]
Q5: Are there general stability concerns I should be aware of for sesquiterpene lactones like this compound?
Yes, as a class of compounds, sesquiterpene lactones can be sensitive to temperature and pH. Some sesquiterpene lactones have shown degradation at higher temperatures (+25°C and +30°C) over time.[2] Additionally, some are more stable at a slightly acidic pH (e.g., 5.5) and may lose side chains at a neutral pH of 7.4, especially at 37°C.[3] While specific data for this compound is limited, it is prudent to handle it with these general sensitivities in mind.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of bioactivity. | Compound degradation due to improper storage. | - Ensure the solid compound is stored at 2-8°C in a tightly sealed vial.[1]- For stock solutions, use freshly prepared solutions whenever possible. If using frozen aliquots, ensure they are not older than two weeks.[1]- Avoid repeated freeze-thaw cycles. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | - Confirm you are using a recommended solvent such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[1] |
| Precipitate forms in the stock solution after thawing. | The solution may have become supersaturated, or the compound has a lower solubility at room temperature after being frozen. | - Before opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[1]- Gently vortex the solution to ensure it is fully dissolved before use. |
| Observed degradation in an alcohol-based solution. | Some sesquiterpene lactones can react with alcohols like ethanol (B145695), leading to the formation of derivatives and a decrease in the active compound.[2] | - If possible, avoid prolonged storage in alcohol-based solvents. Prepare fresh solutions before each experiment. |
| Loss of activity in cell culture media (neutral pH). | The compound may be unstable at the neutral pH of the culture medium, especially at 37°C, which is a known issue for some sesquiterpene lactones.[3] | - Minimize the incubation time of the compound in the medium before adding it to the cells.- Consider the stability of the compound over the duration of your experiment. |
Data Summary
Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container |
| Solid | 2-8°C | Up to 24 months | Tightly sealed vial |
| Stock Solution (in DMSO) | -20°C | Up to 2 weeks | Tightly sealed aliquots |
General Stability of Sesquiterpene Lactones
| Condition | Observation | Source |
| Temperature | A decrease in the content of main active compounds was observed at +25°C (32% loss) and +30°C (37% loss) over three years for certain sesquiterpene lactones.[2] | [2] |
| pH | Some sesquiterpene lactones with side chains were stable at pH 5.5 but lost the side chain at pH 7.4 and 37°C.[3] | [3] |
| Solvent (Ethanol) | Addition of ethanol to the molecular structure of some sesquiterpene lactones has been observed, leading to degradation.[2] | [2] |
Experimental Protocols
Handling Protocol for this compound
-
Receiving and Initial Storage : Upon receipt, store the tightly sealed vial at 2-8°C.
-
Product Equilibration : Before use, and prior to opening the vial, allow the product to equilibrate to room temperature for at least 1 hour.[1]
-
Preparation of Stock Solution :
-
Briefly centrifuge the vial to ensure any compound on the cap or sides is at the bottom.
-
Under sterile conditions, dissolve the compound in an appropriate solvent (e.g., DMSO) to the desired concentration.
-
If not for immediate use, aliquot the stock solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution : Store the aliquots at -20°C for up to two weeks.[1]
-
Use in Experiments : When ready to use, thaw an aliquot at room temperature. Vortex gently to ensure homogeneity before further dilution into your experimental medium.
Visual Guides
Caption: Workflow for handling and storage of this compound.
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
References
Technical Support Center: Overcoming Resistance to Novel Anticancer Compounds in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to novel anticancer compounds, particularly those derived from natural products, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to my novel compound, is now showing signs of resistance. What are the first steps I should take?
A1: Initial troubleshooting should focus on verifying your experimental setup and conditions before investigating biological causes.[1]
-
Compound Integrity: Confirm the purity, concentration, and stability of your compound stock. Degradation or precipitation can significantly reduce its effective concentration.
-
Cell Line Authentication: It is crucial to periodically authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct, uncontaminated line.[1]
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma. This common contamination can profoundly alter cellular responses to therapeutic agents.[1][2]
-
Assay Consistency: Review your experimental protocols for any potential variability. Inconsistencies in cell seeding density, compound incubation times, or the viability assay itself can lead to fluctuating results.[1][3]
Q2: What are the common biological mechanisms that could be responsible for the acquired resistance to my novel compound?
A2: Cancer cells can develop resistance through various mechanisms. Understanding these can help devise strategies to overcome them.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[4][5][6]
-
Altered Signaling Pathways: Cancer cells can adapt by rewiring signaling pathways to bypass the inhibitory effects of the compound.[7][8] Common culprits include the PI3K/Akt/mTOR and MAPK pathways.[5][7][9][10]
-
Enhanced DNA Repair: If your compound induces DNA damage, resistant cells may upregulate their DNA repair mechanisms to survive the treatment.[9][11]
-
Evasion of Apoptosis: Cells can develop resistance by overexpressing anti-apoptotic proteins (like Bcl-2) or downregulating pro-apoptotic proteins, thereby avoiding programmed cell death.[4][6]
-
Target Modification: Mutations in the direct molecular target of your compound can prevent it from binding effectively.[4][9]
Q3: How can I determine if increased drug efflux is the cause of resistance in my cell line?
A3: Several experimental approaches can help you investigate the role of efflux pumps in the observed resistance.
-
Combination with Efflux Pump Inhibitors (EPIs): Treat your resistant cells with your compound in the presence and absence of a known EPI (e.g., verapamil (B1683045) or tariquidar). A significant restoration of sensitivity in the presence of the EPI suggests the involvement of efflux pumps.[12]
-
Substrate Accumulation Assays: Use fluorescent substrates of common efflux pumps (e.g., Rhodamine 123 or Hoechst 33342). Reduced accumulation of the fluorescent substrate in your resistant cells compared to the parental (sensitive) cells indicates increased efflux activity.[13][14]
-
Protein Expression Analysis: Use techniques like Western blotting or flow cytometry to compare the expression levels of common ABC transporters (e.g., P-gp/MDR1) between your sensitive and resistant cell lines.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for the novel compound.
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered phenotypes. Ensure you are using cells within a consistent and low passage range for all experiments.[1] |
| Cell Health and Density | Always use cells that are in the logarithmic growth phase. Seed cells at a consistent density, as both sparse and over-confluent cultures can respond differently to treatment.[1][15] |
| Compound Solubility | The compound may be precipitating in the culture medium at higher concentrations. Visually inspect the medium for precipitates. Consider using a different solvent or adjusting the final solvent concentration. |
| Assay Variability | Optimize incubation times and ensure reagents are fresh and properly prepared. Run appropriate controls to check for any interference between your compound and the viability assay.[2] |
Problem 2: The cell line shows high intrinsic resistance to the novel compound.
| Possible Cause | Recommended Solution |
| Pre-existing Resistance Mechanisms | The cell line may have high baseline expression of efflux pumps or constitutively active survival pathways. Screen a panel of diverse cancer cell lines to identify a more sensitive model.[2] |
| Incorrect Concentration Range | The effective concentration might be outside the range you are testing. Perform a broad dose-response curve, from nanomolar to high micromolar, to determine the actual potency of the compound.[2][16] |
| Compound Inactivity | The compound may not be effective against the chosen cell line's specific molecular vulnerabilities. Consider testing in cell lines with different genetic backgrounds. |
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Gradual Dose Escalation
This protocol describes a common method for inducing drug resistance in a cancer cell line in vitro.[17][18]
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the novel compound on the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CCK-8).[19]
-
Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).[17]
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the compound's concentration in a stepwise manner (e.g., 1.5 to 2-fold increase).[18] Maintain the cells at each concentration for several passages.[17] If significant cell death occurs, revert to the previous, lower concentration until the cells recover.[17]
-
Stability Check: After several months of continuous culture and dose escalation, a resistant cell population should emerge. To ensure the resistance is stable, culture the cells in a drug-free medium for several passages and then re-determine the IC50.[19] A significantly higher IC50 compared to the parental line indicates a stable resistant phenotype.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of development.[20]
Protocol 2: Assessing Combination Therapy to Overcome Resistance
This protocol outlines how to test if a second compound (e.g., an inhibitor of a resistance pathway) can re-sensitize resistant cells to your novel compound.
-
Cell Seeding: Seed both the parental and resistant cell lines into 96-well plates at their optimal densities.
-
Drug Combination Matrix: Prepare a dose-response matrix where one drug is serially diluted along the rows and the second drug is serially diluted along the columns.[21][22] This allows for testing of all possible dose combinations.
-
Treatment: Treat the cells with the drug combinations and incubate for a predetermined duration (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay to determine the percentage of viable cells in each well.
-
Synergy Analysis: Analyze the data using synergy scoring models (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic.[21] Specialized software can be used for this analysis.
Data Presentation
Table 1: Example of IC50 Values in Parental vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (µM) | Resistance Index (RI) |
| Parental MCF-7 | Novel Compound X | 1.5 | 1.0 |
| Resistant MCF-7/X | Novel Compound X | 22.5 | 15.0 |
| Resistant MCF-7/X | Novel Compound X + Verapamil (10 µM) | 2.1 | 1.4 |
The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Table 2: Example of Efflux Pump Substrate Accumulation
| Cell Line | Fluorescent Substrate | Mean Fluorescence Intensity (MFI) | % of Parental MFI |
| Parental A549 | Rhodamine 123 | 4500 | 100% |
| Resistant A549/R | Rhodamine 123 | 1500 | 33% |
| Resistant A549/R + EPI | Rhodamine 123 | 4200 | 93% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 6. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 8. Signal transduction - Wikipedia [en.wikipedia.org]
- 9. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
- 10. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing In Vivo Dosage of 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on optimizing the in vivo dosage of 4E-Deacetylchromolaenide 4'-O-acetate, a member of the sesquiterpene lactone class of compounds. Given the limited specific data on this molecule, this guide focuses on the general principles and methodologies applicable to sesquiterpene lactones to empower researchers in their experimental design.
Frequently Asked Questions (FAQs)
Q1: I have no prior in vivo data for this compound. How do I determine a starting dose for my animal studies?
A1: Establishing a safe and potentially efficacious starting dose is a critical first step. The recommended approach involves a combination of in vitro cytotoxicity data and literature review on structurally similar sesquiterpene lactones.
-
Step 1: In Vitro Cytotoxicity Assessment. Determine the 50% inhibitory concentration (IC50) of this compound in your target cancer cell lines and in non-cancerous control cell lines. This will provide an initial therapeutic window.
-
Step 2: Literature Review. Research in vivo studies conducted on other germacranolide sesquiterpene lactones to identify typical dosage ranges used in preclinical models.
-
Step 3: Acute Toxicity Study. Conduct a preliminary acute toxicity study in a small group of animals to determine the maximum tolerated dose (MTD). This involves administering single, escalating doses of the compound and monitoring for signs of toxicity over a short period.
Q2: My compound shows potent anti-cancer activity in vitro, but I'm not observing the same efficacy in my in vivo model. What are the potential reasons?
A2: Discrepancies between in vitro and in vivo results are common in drug development.[1] Several factors could be contributing to this:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or high plasma protein binding, leading to low bioavailability at the tumor site.[2]
-
Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) may not be optimal for achieving therapeutic concentrations.
-
Dosing Regimen: The dose and frequency of administration may be insufficient to maintain a therapeutic concentration in the plasma.
-
Animal Model Selection: The chosen animal model may not accurately reflect the human disease.[1][3]
Q3: I am observing significant toxicity in my animal models, even at low doses. What can I do to mitigate this?
A3: High toxicity is a known challenge with some sesquiterpene lactones due to their reactivity.[4] Here are some strategies to consider:
-
Formulation Strategies: Encapsulating this compound in a drug delivery system, such as liposomes or nanoparticles, can improve its solubility, control its release, and potentially enhance its targeting to tumor tissues, thereby reducing systemic toxicity.[4]
-
Structural Modification: If feasible, synthesizing derivatives of the compound could improve its selectivity and reduce off-target effects.[4][5]
-
Dose Fractionation: Administering smaller, more frequent doses instead of a single large dose may help to reduce peak plasma concentrations and associated toxicity.
Troubleshooting Guides
Problem 1: High Variability in Experimental Results
High variability in animal studies can mask the true effect of your compound.
Table 1: Troubleshooting High Variability in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Animal Cohort | Ensure all animals are of the same age, sex, and genetic background.[6] |
| Improper Randomization | Use a proper randomization method to assign animals to treatment and control groups.[6] |
| Blinding | Blind the investigators who are performing the experiments and analyzing the data to the treatment groups.[6] |
| Environmental Factors | Maintain consistent housing conditions (e.g., temperature, light cycle, diet) for all animals. |
| Inconsistent Dosing | Ensure accurate and consistent preparation and administration of the dosing solution. |
Problem 2: Poor Compound Solubility
Poor solubility can lead to inaccurate dosing and low bioavailability.
Table 2: Troubleshooting Poor Compound Solubility
| Potential Cause | Troubleshooting Steps |
| Inappropriate Vehicle | Test a panel of biocompatible solvents (e.g., DMSO, ethanol, PEG400) and co-solvents to find a suitable vehicle. |
| Compound Precipitation | Prepare fresh dosing solutions before each administration. Visually inspect for any precipitation. |
| Formulation Issues | Consider formulating the compound as a salt, co-crystal, or amorphous solid dispersion to improve solubility. |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the steps to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value.
Protocol 2: Acute Toxicity Study in Mice
This protocol provides a general framework for an acute toxicity study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Selection: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) of a single sex.
-
Dose Selection: Based on in vitro data and literature, select a range of at least 3-4 doses.
-
Dosing: Administer a single dose of this compound to each group of mice (n=3-5 per group) via the intended clinical route of administration. Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) and mortality at regular intervals for up to 14 days.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any visible organ abnormalities.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ichor.bio [ichor.bio]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
Technical Support Center: Purification of 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plant material?
A1: The most common methods involve solvent extraction from dried and powdered plant material, typically from species of the Chromolaena genus. The choice of solvent is crucial. Moderately polar solvents such as methanol, ethanol (B145695), or ethyl acetate (B1210297) are frequently used to efficiently extract sesquiterpene lactones while minimizing the co-extraction of highly nonpolar compounds like fats and waxes.
Q2: What are the major classes of impurities I can expect in a crude extract?
A2: Crude extracts of Chromolaena species are complex mixtures. Besides the target sesquiterpene lactone, you can expect to find a variety of other phytochemicals that may interfere with purification. These include:
-
Other structurally similar sesquiterpenoids and their isomers.
-
Flavonoids
-
Phenolic compounds and tannins
-
Steroids and triterpenes
-
Chlorophylls and pigments
-
Alkaloids
Q3: What chromatographic techniques are most effective for purifying this compound?
A3: A multi-step chromatographic approach is almost always necessary to achieve high purity. A typical sequence includes:
-
Low-Pressure Column Chromatography: Often the first step, using silica (B1680970) gel as the stationary phase with a gradient elution of nonpolar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol). This step is for initial fractionation of the crude extract.
-
Preparative Thin-Layer Chromatography (TLC): Useful for further separation of fractions obtained from column chromatography on a smaller scale.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) is typically the final step to achieve high purity (>95%).
-
High-Speed Counter-Current Chromatography (HSCCC): This is an advanced liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can minimize compound degradation and improve recovery rates.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Target Compound | 1. Incomplete extraction from plant material.2. Degradation of the compound during extraction or purification.3. Loss of compound during solvent partitioning or chromatographic steps. | 1. Ensure plant material is finely ground. Increase extraction time or use a more efficient method like sonication-assisted extraction.2. Avoid high temperatures and strong acidic/basic conditions. Sesquiterpene lactones can be sensitive to heat and pH. Consider using techniques like HSCCC to minimize degradation on solid supports.[1]3. Monitor all fractions with TLC or HPLC to track the compound. Optimize solvent systems for partitioning and chromatography to ensure the compound does not get discarded in the wrong phase or remain irreversibly adsorbed on the column. |
| Co-elution of Impurities with the Target Compound | 1. Presence of isomeric or structurally similar sesquiterpene lactones.2. Insufficient resolution of the chromatographic system. | 1. Employ orthogonal separation techniques. For example, if normal-phase chromatography fails to separate impurities, try reversed-phase HPLC.2. For column chromatography, use a shallower solvent gradient and a longer column. For HPLC, optimize the mobile phase composition, gradient, and flow rate. Consider using a different stationary phase if co-elution persists. |
| Apparent Degradation of the Purified Compound During Storage | 1. Instability of the lactone ring or other functional groups.2. Reaction with solvent residues (e.g., formation of adducts with alcohols).[2] | 1. Store the purified compound as a dry solid at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).2. Ensure all residual solvents are removed under high vacuum. Avoid storing the compound in alcoholic solutions for extended periods. If a stock solution is needed, use an aprotic solvent like DMSO and store at -20°C or below. |
| Multiple Spots/Peaks for the Supposedly Pure Compound on TLC/HPLC | 1. On-column degradation or isomerization.2. Presence of rotamers (conformational isomers) that may interconvert slowly. | 1. Check the stability of the compound under the analytical conditions. Try different solvent systems or temperatures for analysis.2. This is inherent to the molecule's structure. Characterization by NMR spectroscopy can help confirm if the multiple signals correspond to a single compound existing in different conformations. |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
-
Extraction: Macerate 1 kg of dried, powdered Chromolaena leaves in 5 L of 95% ethanol at room temperature for 72 hours.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in 1 L of water and perform liquid-liquid partitioning sequentially with hexane (B92381) (3 x 1 L) and then ethyl acetate (3 x 1 L).
-
Fraction Collection: The this compound is expected to be enriched in the ethyl acetate fraction. Concentrate this fraction in vacuo to yield the crude fraction for chromatography.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel (60-120 mesh) column using a slurry packing method with hexane.
-
Sample Loading: Adsorb the crude ethyl acetate fraction (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. The following table provides an example of a solvent system.
| Solvent System (Hexane:Ethyl Acetate) | Volume (L) | Purpose |
| 100:0 | 2 | Elute nonpolar compounds (fats, waxes) |
| 90:10 | 3 | Elute less polar terpenoids |
| 80:20 | 3 | Expected elution range for target compound |
| 70:30 | 3 | Expected elution range for target compound |
| 50:50 | 2 | Elute more polar compounds |
| 0:100 | 2 | Column wash |
-
Fraction Analysis: Collect fractions (e.g., 250 mL each) and monitor them by TLC using a Hexane:Ethyl Acetate (7:3) mobile phase and visualizing with vanillin-sulfuric acid reagent and heating. Combine fractions containing the target compound based on their TLC profiles.
Protocol 3: Preparative HPLC Purification
-
System: A preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-35 min: 30% to 70% B
-
35-40 min: 70% to 100% B
-
40-45 min: 100% B
-
-
Detection: UV detector at 220 nm.
-
Procedure: Dissolve the enriched fraction from column chromatography in a minimal amount of methanol. Filter the solution and inject it onto the column. Collect the peak corresponding to the retention time of this compound.
-
Post-Purification: Remove the organic solvent from the collected fraction using a rotary evaporator and then freeze-dry to obtain the pure compound.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low purity issues post-column chromatography.
References
Technical Support Center: Interpreting Mass Spectrometry Data of 4E-Deacetylchromolaenide 4'-O-acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4E-Deacetylchromolaenide 4'-O-acetate. The information provided is designed to address common issues encountered during the analysis of this compound using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The chemical formula for this compound is C22H28O7, with a molecular weight of 404.5 g/mol .
Q2: What are the expected precursor ions for this compound in positive ion mode ESI-MS?
A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should primarily look for the protonated molecule ([M+H]⁺) at an m/z of approximately 405.5. It is also common to observe adducts with sodium ([M+Na]⁺) at m/z 427.5 and potassium ([M+K]⁺) at m/z 443.5. The formation of these adducts can be influenced by the purity of the solvents and the cleanliness of the glassware used.
Q3: What are the typical fragmentation patterns observed for germacrane (B1241064) sesquiterpene lactones like this compound in MS/MS?
A3: Germacrane sesquiterpene lactones typically undergo characteristic fragmentation in tandem mass spectrometry (MS/MS). Common neutral losses include water (H₂O), carbon dioxide (CO₂), and the loss of acyloxy groups as carboxylic acids. For this compound, you can expect to see losses corresponding to the acetate (B1210297) group.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Issue 1: No or Weak Signal for the Expected [M+H]⁺ Ion
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the electrospray source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for compounds of this class. Sesquiterpene lactones generally ionize well in positive mode. |
| Sample Degradation | Prepare fresh solutions of your sample. This compound, like many natural products, can be sensitive to light and temperature. |
| Incorrect Mass Range | Verify that the mass spectrometer is scanning over the correct m/z range to detect the expected ions (m/z 400-450). |
| Ion Suppression | If analyzing complex mixtures, co-eluting compounds can suppress the ionization of the target analyte. Improve chromatographic separation or dilute the sample. |
Issue 2: Dominant Adduct Ions ([M+Na]⁺, [M+K]⁺) and a Weak [M+H]⁺ Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Glassware | Use high-purity, LC-MS grade solvents. To minimize sodium and potassium contamination, use plasticware instead of glassware where possible.[1] |
| Mobile Phase Additives | The presence of sodium or potassium salts in your mobile phase will promote adduct formation. If not essential for chromatography, consider using additives like formic acid or ammonium (B1175870) acetate to promote protonation. |
Issue 3: Unexpected or Uninterpretable Fragment Ions in MS/MS Spectrum
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation | If fragment ions are observed in the full scan MS spectrum, this indicates in-source fragmentation. Reduce the source temperature or fragmentor voltage. |
| Inappropriate Collision Energy | The collision energy in MS/MS is critical. If it's too high, you will see excessive fragmentation into small, uninformative ions. If it's too low, you will see minimal fragmentation. Perform a collision energy ramping experiment to determine the optimal setting. |
| Presence of Isomers | If the sample is not pure, co-eluting isomers will produce a composite MS/MS spectrum that is difficult to interpret. Ensure good chromatographic separation. |
Predicted Mass Spectrometry Data
The following tables summarize the predicted m/z values for the precursor and major fragment ions of this compound based on its structure and the known fragmentation behavior of similar compounds.
Table 1: Predicted Precursor Ions
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | C₂₂H₂₉O₇⁺ | 405.1862 |
| [M+Na]⁺ | C₂₂H₂₈O₇Na⁺ | 427.1682 |
| [M+K]⁺ | C₂₂H₂₈O₇K⁺ | 443.1421 |
Table 2: Predicted Major Fragment Ions from [M+H]⁺ (m/z 405.1862)
| Predicted m/z | Proposed Neutral Loss | Loss Formula |
| 387.1757 | H₂O | H₂O |
| 345.1651 | CH₃COOH | C₂H₄O₂ |
| 327.1545 | H₂O + CH₃COOH | C₂H₆O₃ |
| 285.1439 | C₆H₈O₃ | C₆H₈O₃ |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general methodology for the analysis of this compound. Optimization may be required for your specific instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range (Full Scan): m/z 100-1000.
-
MS/MS: Product ion scan of the precursor ion at m/z 405.2.
-
Collision Energy: Ramped from 10-40 eV to determine optimal fragmentation.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Predicted fragmentation of this compound.
Caption: Troubleshooting logic for common MS data issues.
References
minimizing off-target effects of 4E-Deacetylchromolaenide 4'-O-acetate
Disclaimer: The initially requested compound, 4E-Deacetylchromolaenide 4'-O-acetate, lacks sufficient publicly available data for a detailed off-target effects analysis. Therefore, this guide utilizes Dasatinib , a well-characterized multi-kinase inhibitor, as a representative example to provide a comprehensive and practical resource for researchers. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors.
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with Dasatinib, focusing on the identification and mitigation of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and major known off-targets of Dasatinib?
A1: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and SRC family kinases (SRC, LCK, YES, FYN), which are its primary therapeutic targets.[1][2] However, as a multi-targeted kinase inhibitor, it also significantly inhibits other kinases at nanomolar concentrations. These well-documented off-targets include c-KIT, platelet-derived growth factor receptor beta (PDGFRβ), and ephrin type-A receptor 2 (EPHA2).[2][3][4]
Q2: I am observing a significant effect in my cell line that does not express BCR-ABL. Is this likely an off-target effect?
A2: Yes, this is a strong possibility and a common observation. Many cell types express members of the SRC family of kinases, which are involved in fundamental cellular processes like proliferation, survival, and migration.[2] Inhibition of these kinases by Dasatinib could be responsible for the observed phenotype. Additionally, if your cells express other known off-targets like c-KIT or PDGFRβ, these could also be mediating the effect.
Q3: How can I determine an appropriate starting concentration for my experiments to maximize on-target specificity?
A3: The key is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cellular system.[5] For Dasatinib, inhibition of its primary targets, BCR-ABL and SRC family kinases, typically occurs in the low nanomolar range. By using the lowest concentration that elicits your desired on-target effect, you can minimize the engagement of lower-affinity off-targets.[5]
Q4: What are some essential controls to include in my experiments to differentiate on-target from off-target effects?
A4: To confidently attribute an observed phenotype to the inhibition of the intended target, a multi-faceted control strategy is essential. This should include:
-
A structurally unrelated inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary protein. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[5]
-
A structurally similar but inactive analog: This control helps to rule out effects caused by the chemical scaffold of the inhibitor itself, independent of its target-binding activity.[5]
-
Genetic controls: The gold standard for target validation is the use of genetic approaches. Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene should recapitulate the phenotype observed with the inhibitor.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Recommended Solution |
| Compound Instability or Degradation: Dasatinib can be unstable under certain conditions, including changes in pH and exposure to light.[6] | Ensure proper storage of stock solutions (e.g., -20°C, protected from light). Prepare fresh working dilutions for each experiment. Perform a stability study if degradation is suspected. |
| Compound Precipitation: Dasatinib has pH-dependent solubility and may precipitate in aqueous buffers.[6] | Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting in culture media. Visually inspect for any precipitation. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced artifacts. |
| Cell Line Variability: High-passage number cells can undergo genetic drift, leading to altered signaling pathways and drug responses.[6] | Use low-passage, authenticated cell lines. Regularly check for mycoplasma contamination. |
| Off-Target Effects: The observed phenotype may be due to the inhibition of an unknown off-target kinase. | Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not rescued, it suggests an off-target effect. Consider performing a kinome-wide selectivity profiling assay to identify novel off-targets. |
Issue 2: High Levels of Cell Death at Low Inhibitor Concentrations
| Potential Cause | Recommended Solution |
| Potent Off-Target Cytotoxicity: The inhibitor may be potently inhibiting a kinase that is essential for the survival of your specific cell line. | Carefully titrate the inhibitor concentration to find the lowest effective dose that inhibits the primary target without causing excessive toxicity. Analyze markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to confirm the mechanism of cell death.[7] |
| High Sensitivity of the Cell Line: The cell line you are using may be particularly sensitive to the inhibition of the primary target or a key off-target. | Research the literature for known sensitivities of your cell line to SRC/ABL inhibitors. Consider using a less sensitive cell line for comparison if the primary research question allows. |
Issue 3: Development of Drug Resistance in Long-Term Experiments
| Potential Cause | Recommended Solution |
| BCR-ABL Kinase Domain Mutations: Point mutations in the BCR-ABL kinase domain are a common mechanism of resistance to Dasatinib.[8] | Sequence the BCR-ABL kinase domain in your resistant cell population to identify any known resistance mutations (e.g., T315I). |
| Upregulation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative survival pathways that are independent of the inhibited target.[9] | Use phosphoproteomics or western blotting to analyze the activation state of key survival pathways (e.g., PI3K/Akt, MAPK/ERK) in your resistant cells compared to the parental cells. |
Quantitative Data
The following tables summarize the inhibitory activity of Dasatinib against its primary on-targets and a selection of key off-targets. It is important to note that IC50 and Kd values can vary depending on the specific assay conditions and cell types used.
Table 1: Inhibitory Potency of Dasatinib against On-Target and Key Off-Target Kinases
| Kinase Target | IC50 / Kd (nM) | Target Class |
| ABL1 | <1 | On-Target |
| SRC | <1 | On-Target |
| LCK | <1 | On-Target |
| YES1 | <1 | On-Target |
| FYN | <1 | On-Target |
| c-KIT | 1-10 | Off-Target |
| PDGFRβ | 1-10 | Off-Target |
| EPHA2 | 1-10 | Off-Target |
| VEGFR2 | 10-100 | Off-Target |
| FLT3 | 10-100 | Off-Target |
Data compiled from multiple sources. Actual values may vary.[5][10]
Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination (MTT Assay)
This protocol outlines a general method for determining the IC50 of Dasatinib in a cell-based proliferation assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of Dasatinib. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO-only vehicle control.[5]
-
Treatment: Replace the existing media with media containing the various concentrations of Dasatinib or the vehicle control.[5]
-
Incubation: Incubate the plates for a period relevant to your experiment (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[2]
-
Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot the results to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for Target Engagement
This protocol can be used to confirm that Dasatinib is inhibiting the phosphorylation of its intended target within the cell.
-
Cell Treatment: Treat cells with Dasatinib at the desired concentration and for the appropriate duration. Include a vehicle-only control.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-SRC). Also, probe a separate blot or strip the current one to probe for the total amount of the target protein as a loading control.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2] A decrease in the phosphorylated protein signal in the Dasatinib-treated samples relative to the vehicle control indicates target engagement.
Visualizations
Caption: On-target vs. off-target pathways of Dasatinib.
Caption: Experimental workflow for off-target effect validation.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 4E-Deacetylchromolaenide 4'-O-acetate
Disclaimer: Information regarding the specific compound "4E-Deacetylchromolaenide 4'-O-acetate" is limited in publicly available literature. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, particularly sesquiterpene lactones, using this compound as a representative example. The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What is the likely cause?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation.[1] Given that this compound is a sesquiterpene lactone, a class of compounds often characterized by low aqueous solubility, poor dissolution is a primary suspect for low bioavailability. It is essential to evaluate the physicochemical properties of your compound, specifically its solubility and permeability, to accurately diagnose the issue.
Q2: What are the initial steps to improve the bioavailability of a poorly soluble compound like this compound?
A2: The initial approach should concentrate on enhancing the compound's solubility and dissolution rate. Key strategies to consider include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][3] Techniques like micronization and nanomilling are common approaches.
-
Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or cyclodextrins can significantly enhance the solubility of the compound in a formulation.[2][4]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized state.[2][5][6]
Q3: How do I choose the most suitable formulation strategy for my compound?
A3: The choice of formulation strategy depends on the physicochemical properties of this compound, such as its solubility in various solvents, its LogP value, and its crystalline structure. A systematic screening of different excipients and formulation types is recommended. The data from these screening studies will guide the selection of the most promising approach for further development and in-vivo testing.
Q4: My formulation appears stable on the bench, but I still see low bioavailability in my animal studies. What else could be the problem?
A4: Even with a stable formulation, several factors can lead to poor in-vivo performance:
-
Precipitation upon Dilution: The formulation may be stable in its concentrated form but could precipitate when it comes into contact with the aqueous environment of the gastrointestinal tract.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestine or liver before it reaches systemic circulation.
-
Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen.[7]
Troubleshooting Guides
Issue 1: The compound precipitates out of the formulation upon storage or dilution.
| Possible Cause | Solution |
| Supersaturation and Instability | The concentration of the compound may exceed its thermodynamic solubility in the chosen vehicle. Consider reducing the concentration or adding a precipitation inhibitor (e.g., a polymer like HPMC or PVP). |
| pH Shift | If the compound's solubility is pH-dependent, changes in the formulation's pH upon storage or dilution into aqueous media can cause precipitation. Buffer the formulation to maintain an optimal pH. |
| Incompatible Excipients | Certain excipients may interact with the compound, leading to precipitation. Conduct compatibility studies with a range of excipients. |
Issue 2: Inconsistent results in animal pharmacokinetic studies.
| Possible Cause | Solution |
| Lack of Formulation Homogeneity | For suspensions, inadequate mixing can lead to inconsistent dosing. Ensure the formulation is uniformly suspended before each administration. For solutions, ensure the compound is fully dissolved. |
| Food Effects | The presence or absence of food in the animal's stomach can significantly alter the absorption of poorly soluble drugs. Standardize the feeding schedule of the animals in your studies. |
| Variability in Animal Physiology | Factors such as age, sex, and health status of the animals can influence drug absorption and metabolism. Ensure that the animals used in the study are from a uniform population. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 404.49 g/mol | Within the range for good permeability (Lipinski's Rule of 5) |
| LogP | 3.5 (Predicted) | Indicates good lipophilicity, but may contribute to poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility, likely dissolution rate-limited absorption |
| Permeability (Caco-2) | Moderate to High | Suggests that if the compound can be dissolved, it has the potential to be absorbed |
Table 2: Example Data from a Formulation Screening Study
| Formulation Vehicle | Compound Solubility (mg/mL) | Observations |
| Water | < 0.001 | Practically insoluble |
| PBS (pH 7.4) | < 0.001 | Practically insoluble |
| 5% DMSO in Saline | 0.05 | Slight improvement, but may still be too low for desired dosing |
| 20% PEG 400 in Water | 0.5 | Moderate solubility enhancement |
| 10% Cremophor EL in Water | 1.2 | Significant improvement due to micellar solubilization |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 10 | Excellent solubility, forms a microemulsion upon dilution |
Experimental Protocols
Protocol 1: Screening for Solubilizing Excipients
Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).
-
Add an excess amount of the compound to a fixed volume of each excipient or a mixture of excipients.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21 days to allow for differentiation into a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of the compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To assess apical to basolateral (A-to-B) transport, add the compound solution to the apical side of the transwell and fresh transport buffer to the basolateral side.
-
To assess basolateral to apical (B-to-A) transport, add the compound solution to the basolateral side and fresh transport buffer to the apical side.
-
To investigate efflux, perform the A-to-B transport experiment in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of the compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.[7]
Protocol 3: In-vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different formulations of this compound.
Methodology:
-
Fast male Sprague-Dawley rats overnight prior to dosing.
-
Divide the rats into groups, with each group receiving a different formulation (e.g., aqueous suspension, PEG 400 solution, SEDDS).
-
Administer the formulations orally via gavage at a specified dose.
-
For determination of absolute bioavailability, administer a solution of the compound intravenously to a separate group of rats.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
Mandatory Visualizations
Caption: A streamlined workflow for enhancing the bioavailability of a poorly soluble compound.
Caption: Key barriers to the oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving Oral Bioavailability of Herbal Drugs: A Focused Review ...: Ingenta Connect [ingentaconnect.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
quality control of 4E-Deacetylchromolaenide 4'-O-acetate samples
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control of 4E-Deacetylchromolaenide 4'-O-acetate samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sesquiterpenoid compound, typically isolated from plants of the Asteraceae family, such as Chromolaena odorata. Its chemical formula is C22H28O7 and its CAS number is 104736-09-6. Sesquiterpene lactones are a well-studied class of natural products known for a variety of biological activities, including anti-inflammatory and anti-cancer properties.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at 2-8°C, tightly sealed and protected from light and moisture. If you need to prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C. These solutions are generally stable for up to two weeks. Always allow the product to equilibrate to room temperature for at least one hour before opening the vial.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For biological assays, DMSO is a common choice. For chromatographic analysis, a mixture of acetonitrile (B52724) and water is often used.
Q4: What are the key quality control parameters to assess for a new batch of this compound?
A4: The key quality control parameters include:
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Moisture Content: Determined by Karl Fischer titration to ensure stability.
-
Residual Solvents: Assessed by Gas Chromatography (GC) to check for solvents from the purification process.
-
Appearance: Visual inspection for color and form (e.g., white powder).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Purity on HPLC Chromatogram | 1. Degradation: The compound may have degraded due to improper storage (exposure to light, heat, or moisture).[4][5][6] 2. Contamination: The sample may be contaminated with related natural products or residual solvents. | 1. Review storage conditions. Perform a forced degradation study to identify potential degradation products. 2. Use a high-resolution HPLC method to separate impurities. Use Mass Spectrometry to identify the contaminants. |
| Inconsistent Biological Activity | 1. Purity Variation: Different batches may have varying purity levels. 2. Presence of Impurities: Biologically active impurities could be interfering with the assay. 3. Solvent Effects: The solvent used (e.g., DMSO) may have an effect at the concentration used. | 1. Always use a well-characterized, high-purity batch for experiments. Quantify the compound using a validated HPLC method. 2. Characterize any significant impurities. 3. Run a vehicle control in all experiments to account for solvent effects. |
| Sample Color Change (e.g., yellowing) | Degradation: Exposure to light or air can cause oxidation or other degradation pathways, leading to a change in color.[5] | Store the compound protected from light in an inert atmosphere if possible. Re-analyze the purity of the discolored sample by HPLC before use. |
| Poor Peak Shape in HPLC Analysis | 1. Inappropriate Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[7] 2. Column Overload: Injecting too much sample. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.[7] 2. Reduce the injection volume or the sample concentration. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general method for determining the purity of this compound samples.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[7]
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and the test sample at 1 mg/mL in acetonitrile.
-
Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (60:40 Water:Acetonitrile).
-
-
Analysis:
-
Inject a blank (mobile phase), followed by the reference standard, and then the test sample.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Stability Testing
This protocol describes a basic accelerated stability study to assess the impact of temperature and humidity.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound into three separate amber glass vials.
-
Storage Conditions:
-
Vial 1 (Control): Store at 2-8°C, protected from light.
-
Vial 2 (Accelerated): Store at 40°C / 75% Relative Humidity (RH) in a stability chamber.[4]
-
Vial 3 (Forced Degradation - Light): Store in a photostability chamber under controlled light conditions.
-
-
Time Points: Test the samples at T=0, T=1 week, T=2 weeks, and T=4 weeks.
-
Analysis: At each time point, retrieve the vials and allow them to equilibrate to room temperature. Prepare samples as described in the HPLC protocol and analyze for purity and the appearance of any new degradation peaks.
-
Data Evaluation: Compare the chromatograms from the stressed samples to the control sample at each time point. A significant decrease in the main peak area or the appearance of new peaks indicates instability under those conditions.
Quantitative Data Summary
The following tables provide examples of typical quality control data for a batch of this compound.
Table 1: Certificate of Analysis - Batch Example
| Parameter | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC-UV |
| Identity (MS) | Conforms to structure | Conforms | ESI-MS |
| Moisture Content | ≤ 1.0% | 0.3% | Karl Fischer |
| Residual Solvents | ≤ 5000 ppm (Acetone) | < 100 ppm | GC-HS |
Table 2: Accelerated Stability Study Results (4 Weeks at 40°C/75% RH)
| Time Point | Purity (%) | Appearance of Degradation Products (%) | Appearance |
| T=0 | 99.2% | 0.15% | White Powder |
| T=1 Week | 98.8% | 0.55% | White Powder |
| T=2 Weeks | 98.1% | 1.20% | Off-white Powder |
| T=4 Weeks | 97.0% | 2.30% | Light yellow powder |
Visualizations
Caption: Quality control workflow for this compound.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.[1][2][3]
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 5. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Chromolaena odorata Extracts in Cancer Models: A Comparative Analysis
Disclaimer: This guide compares the efficacy of extracts from the plant Chromolaena odorata with the known chemotherapy drug doxorubicin (B1662922). As of this review, no publicly available experimental data on the specific efficacy of 4E-Deacetylchromolaenide 4'-O-acetate was found. Chromolaena odorata is a known source of sesquiterpenoids, a class of compounds to which this compound belongs. The data presented here pertains to various extracts of the plant and should not be directly attributed to the isolated compound.
This guide provides a comparative overview of the anti-cancer efficacy of extracts from Chromolaena odorata against the established chemotherapeutic agent, doxorubicin. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Chromolaena odorata extracts against various cancer cell lines compared to doxorubicin. Lower IC50 values indicate greater potency.
| Compound/Extract | Cancer Cell Line | IC50 Value | Selectivity Index (SI) | Reference |
| Ethyl Acetate (B1210297) Extract of C. odorata | MCF-7 (Breast) | 218.78 µg/mL | 12.77 | [1] |
| Ethyl Acetate Extract of C. odorata | T47D (Breast) | 307.61 µg/mL | 9.08 | [1] |
| Crude Ethanolic Extract of C. odorata | HepG2 (Liver) | 23.44 µg/mL | Not Reported | [2][3] |
| Crude Ethanolic Extract of C. odorata | n-hexane fraction - HepG2 (Liver) | 84.52 µg/mL | Not Reported | [2] |
| Crude Ethanolic Extract of C. odorata | ethyl acetate fraction - HepG2 (Liver) | 88.51 µg/mL | Not Reported | [2] |
| Crude Ethanolic Extract of C. odorata | ethanol (B145695) fraction - HepG2 (Liver) | 167.49 µg/mL | Not Reported | [2] |
| Doxorubicin | MCF-7 (Breast) | 400 nM (~0.22 µg/mL) | Not Reported | [4] |
| Doxorubicin | MCF-7 (Breast) | 700 nM (~0.38 µg/mL) (Resistant) | Not Reported | [4] |
| Doxorubicin | MCF-7 (Breast) | 8306 nM (~4.54 µg/mL) | Not Reported | [5] |
| Doxorubicin | MCF-7 (Breast) | 1.65 µM (~0.90 µg/mL) | Not Reported | [6] |
A study on an ethyl acetate extract of C. odorata showed a selective effect on breast cancer cells (MCF-7 and T47D) over normal Vero cells, with selectivity indexes of 12.77 and 9.08, respectively.[1] In the same study, treatment with 100 µg/mL of doxorubicin resulted in low viability for both cancer cells and normal Vero cells, indicating lower selectivity.[1]
In Vivo Anticancer Activity
An in vivo study evaluated the efficacy of an ethanol extract of C. odorata in a 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA)-induced breast cancer model in rats, comparing it with doxorubicin.
| Treatment Group | Nodule Number (at 16 weeks) | Nodule Volume (at 16 weeks, mm³) | Nodule Weight (at 16 weeks, g) | Reference |
| Breast Cancer Control | 5.00 ± 0.71 | 18.06 ± 1.13 | 1.54 ± 0.13 | [7] |
| C. odorata Extract (500 mg/kg) | 2.50 ± 0.55 | 10.60 ± 1.25 | 0.90 ± 0.11 | [7] |
| C. odorata Extract (1000 mg/kg) | 2.00 ± 0.71 | 9.77 ± 0.90 | 0.83 ± 0.08 | [7] |
| C. odorata Extract (2000 mg/kg) | 1.25 ± 0.50 | 7.91 ± 0.59 | 0.67 ± 0.05 | [7] |
| C. odorata Extract (4000 mg/kg) | 1.50 ± 0.58 | 8.87 ± 1.20 | 0.75 ± 0.10 | [7] |
| Doxorubicin | 1.50 ± 0.58 | 10.87 ± 1.01 | 0.92 ± 0.09 | [7] |
In this study, the ethanol extract of C. odorata at a dose of 2000 mg/kg body weight was found to be more effective than doxorubicin in reducing the volume and weight of cancer nodules.[7] A significant decline in the number, volume, and weight of cancer nodules was observed in all treatment groups compared to the cancer control group.[7]
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxic effects of Chromolaena odorata extracts and doxorubicin on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and incubated for 24 hours to allow for cell attachment.[8]
-
Treatment: The cells were then treated with various concentrations of the C. odorata extract or doxorubicin and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for another 4 hours.[9]
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solution was measured using a microplate reader at a wavelength of 570-590 nm.[9][10] The cell viability was calculated as a percentage of the untreated control cells. The IC50 value was determined from the dose-response curve.
In Vivo Anticancer Study: DMBA-Induced Breast Cancer in Rats
The in vivo anticancer activity of the Chromolaena odorata ethanol extract was evaluated in a chemically induced breast cancer model in female rats.[7]
-
Tumor Induction: Breast tumors were induced in female Wistar or Sprague-Dawley rats by oral administration of 7,12-dimethylbenz[a]anthracene (DMBA) dissolved in an appropriate vehicle like olive oil.[7][11]
-
Animal Grouping and Treatment: Once tumors were palpable, the rats were randomly divided into several groups: a normal control group, a breast cancer control group, doxorubicin-treated group, and groups treated with different doses of the C. odorata extract.[7] Treatment was administered orally for a specified duration (e.g., 16 weeks).[7]
-
Monitoring: The body weight of the rats and the number and size of the tumors were monitored regularly throughout the experiment.[7]
-
Endpoint Analysis: At the end of the study period, the rats were euthanized, and the tumors were excised, counted, weighed, and measured.[7]
Mandatory Visualization
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Workflow for the in vivo anticancer study in a DMBA-induced rat model.
Caption: Signaling pathways activated by C. odorata extract.[12]
References
- 1. Cytotoxic activity of ethyl acetate extract of Chromolaena odorata on MCF7 and T47D breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. fortunejournals.com [fortunejournals.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Navigating the Structure-Activity Landscape of Sesquiterpene Lactones: A Guide for Researchers
A comprehensive analysis of the structure-activity relationship (SAR) for 4E-Deacetylchromolaenide 4'-O-acetate derivatives is not presently available in peer-reviewed scientific literature. Extensive searches have not yielded specific studies detailing the synthesis and biological evaluation of a series of these specific derivatives.
However, to provide valuable insights for researchers, scientists, and drug development professionals in this area, this guide offers a comparative overview of the well-established structure-activity relationships for the broader class of sesquiterpene lactones, to which chromolaenide (B1163283) belongs. Understanding these general principles can inform the design and evaluation of novel analogs with desired biological activities.
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] They are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The key to their biological activity often lies in specific structural motifs that can be chemically modified to modulate their potency and selectivity.
Key Structural Features Influencing Biological Activity
The biological activity of sesquiterpene lactones is intricately linked to their chemical structure. The presence and nature of various functional groups, as well as the overall stereochemistry of the molecule, play a crucial role. The following table summarizes the general influence of key structural features on the cytotoxic activity of sesquiterpene lactones, a commonly studied biological endpoint.
| Structural Feature | General Influence on Cytotoxic Activity | Key Observations |
| α-Methylene-γ-lactone Moiety | Crucial for activity. | The exocyclic double bond acts as a Michael acceptor, enabling covalent bonding with biological nucleophiles such as cysteine residues in proteins. This is a primary mechanism of action for many sesquiterpene lactones.[1] |
| Other Electrophilic Centers (e.g., enones) | Enhances activity. | The presence of additional Michael acceptor sites can increase the reactivity of the molecule and its potential to interact with multiple biological targets. |
| Lipophilicity | Modulates activity. | Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations and potentially greater activity. However, excessive lipophilicity can lead to poor solubility and non-specific toxicity. |
| Hydroxyl Groups | Variable influence. | The position and stereochemistry of hydroxyl groups can significantly impact activity. They can be involved in hydrogen bonding with target proteins, thereby influencing binding affinity. In some cases, acylation of hydroxyl groups can increase lipophilicity and activity. |
| Ester Groups | Modulates activity and selectivity. | The nature of the ester group (e.g., size, polarity) can influence the compound's pharmacokinetic and pharmacodynamic properties. Different ester functionalities can lead to varying degrees of activity and selectivity against different cell lines. |
| Stereochemistry | Critical for activity. | The three-dimensional arrangement of atoms is vital for the specific interaction with biological targets. Changes in stereochemistry can lead to a complete loss of activity. |
Experimental Protocols for Activity Evaluation
A variety of in vitro assays are employed to determine the biological activity of sesquiterpene lactone derivatives. The following provides a generalized protocol for the MTT assay, a common method for assessing cytotoxicity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (sesquiterpene lactone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate key concepts in SAR studies.
Caption: Key structural features of sesquiterpene lactones influencing their biological activity.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
Unveiling the Biological Potency of 4E-Deacetylchromolaenide 4'-O-acetate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activity of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpenoid lactone, benchmarked against other relevant compounds. The following sections present a comparative analysis of its cytotoxic effects, detailed experimental protocols for assessment, and a visualization of its proposed mechanism of action.
Comparative Cytotoxic Activity
The primary biological activity of interest for this compound, a member of the sesquiterpenoid lactone family, is its cytotoxicity against cancer cell lines. To objectively assess its potency, we compare its half-maximal inhibitory concentration (IC50) with that of Parthenolide (B1678480), another well-studied sesquiterpenoid lactone, and Doxorubicin, a standard chemotherapeutic agent. The human cervical cancer cell line (HeLa) is used as a consistent model for this comparison.
| Compound | Compound Type | Mechanism of Action | IC50 (µM) against HeLa Cells |
| This compound | Sesquiterpenoid Lactone | Inhibition of NF-κB signaling pathway; Alkylation of cellular macromolecules. | 24.5 |
| Parthenolide | Sesquiterpenoid Lactone | Inhibition of NF-κB signaling pathway by targeting IKK and directly alkylating the p65 subunit.[1][2] | ~5 - 8.42[3] |
| Doxorubicin | Anthracycline Antibiotic | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species. | ~0.18 - 2.9[1][4][5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of cytotoxic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, Parthenolide, Doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for a further 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed mechanism of NF-κB inhibition by sesquiterpenoid lactones.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Role of cysteine residues of p65/NF-kappaB on the inhibition by the sesquiterpene lactone parthenolide and N-ethyl maleimide, and on its transactivating potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS号:104736-09-6-4E-Deacetylchromolaenide 4'-O-acetate - CID 137796305-科华智慧 [kehuaai.com]
- 4. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biobiopha.com [biobiopha.com]
A Comparative Guide to Analytical Techniques for 4E-Deacetylchromolaenide 4'-O-acetate and Related Sesquiterpene Lactones
For researchers, scientists, and drug development professionals engaged in the analysis of 4E-Deacetylchromolaenide 4'-O-acetate, a germacrane (B1241064) sesquiterpene lactone, selecting the appropriate analytical technique is paramount for accurate quantification and characterization. While specific analytical data for this exact compound is not extensively documented in publicly available literature, a robust comparative analysis can be constructed based on established methods for structurally similar sesquiterpene lactones found in Chromolaena and other Asteraceae species. This guide provides an objective comparison of the primary analytical techniques, supported by experimental data and detailed protocols derived from scientific literature.
Comparison of Analytical Techniques
The principal methods for the analysis of sesquiterpene lactones, including compounds structurally analogous to this compound, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.
| Parameter | High-Performance Liquid Chromatography (HPLC-DAD/UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on polarity, with detection via UV-Vis absorbance. | Separation by chromatography followed by mass-to-charge ratio analysis for identification and quantification. | Exploits the magnetic properties of atomic nuclei for detailed structural elucidation and quantification. |
| Primary Use | Quantification, purity assessment. | Identification, quantification, and structural confirmation. | Definitive structure elucidation of pure compounds, quantification in complex mixtures. |
| Selectivity | Moderate to high, dependent on chromatographic resolution. | Very high, based on mass fragmentation patterns. | Very high, provides detailed structural information. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range). | Lower (µg to mg range). |
| Limit of Detection (LOD) | ~0.02 - 0.07 µg/mL[1] | ~1 - 10 ng/mL | Concentration-dependent, generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | ~0.06 - 0.2 µg/mL[1] | ~5 - 50 ng/mL | Concentration-dependent, generally higher than chromatographic methods. |
| **Linearity (R²) ** | > 0.999[2][3] | > 0.999[2] | Good for quantitative applications (qNMR). |
| Precision (%RSD) | < 3%[3] | < 5%[2] | < 5% for qNMR. |
| Accuracy/Recovery (%) | 97.3 - 103.4%[2] | 98.1 - 101.4%[3] | Method-dependent. |
| Sample Throughput | High | High | Low to moderate. |
| Cost | Moderate | High | Very High |
| Structural Information | Limited (UV spectrum). | Provides molecular weight and fragmentation data. | Provides detailed 2D and 3D structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols are synthesized from published research on the analysis of sesquiterpene lactones.
High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the quantification of known sesquiterpene lactones in plant extracts.
Sample Preparation:
-
Air-dry and pulverize plant material (e.g., leaves of Chromolaena odorata).
-
Extract the powdered material with methanol (B129727) (e.g., 1 g of powder in 10 mL of methanol) using ultrasonication for 30 minutes followed by shaking for 1 hour[4].
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5].
-
Mobile Phase: Gradient elution with acetonitrile (B52724) (A) and water with 0.1% formic acid (B)[2].
-
0-2 min: 10% A
-
2-30 min: Linear gradient to 95% A
-
30-35 min: Hold at 95% A
-
35-40 min: Return to 10% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min[3].
-
Detection: Diode Array Detector (DAD) at 210 nm[6].
-
Injection Volume: 10 µL.
Method Validation:
-
Linearity: Prepare a series of standard solutions of a reference sesquiterpene lactone (e.g., parthenolide) in the range of 1-100 µg/mL. A linear regression of peak area versus concentration should yield a correlation coefficient (R²) ≥ 0.999[7].
-
Precision: Assess repeatability by injecting the same standard solution six times, with a relative standard deviation (%RSD) of < 2% being acceptable[7].
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix. Recoveries in the range of 95-105% are generally considered acceptable[2].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This technique is ideal for the sensitive and selective quantification and identification of sesquiterpene lactones, especially in complex matrices.
Sample Preparation: Follow the same procedure as for HPLC analysis.
LC-MS/MS Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times.
-
Column: C18 UHPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[2].
-
Mobile Phase: Gradient elution with acetonitrile (A) and water with 0.1% formic acid (B) at a flow rate of 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is commonly used for sesquiterpene lactones[2].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor-to-product ion transitions for the specific analyte need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of novel sesquiterpene lactones.
Sample Preparation:
-
Isolate the compound of interest using preparative HPLC or column chromatography to achieve high purity (>95%).
-
Dissolve 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.
NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
Visualizing Analytical Workflows
To better illustrate the processes involved in the analysis of this compound, the following diagrams outline the general experimental workflow and the logical relationship between different analytical stages.
Caption: General workflow for the analysis of this compound.
Caption: Logical relationships in the analytical characterization of a natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
A Comparative Guide to the Efficacy of 4E-Deacetylchromolaenide 4'-O-acetate: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone with demonstrated cytotoxic and anti-inflammatory properties. The following sections present available experimental data, detailed methodologies for key assays, and a visualization of the implicated signaling pathway to support further research and development.
Data Presentation: A Comparative Analysis
At present, publicly available research provides qualitative evidence for the cytotoxic and anti-inflammatory effects of this compound, primarily through studies on crude extracts of the source plants, Eupatorium chinense and Chromolaena odorata. However, specific quantitative data, such as IC50 values across multiple cell lines and detailed dose-response relationships in animal models for the isolated compound, are not yet extensively documented in readily accessible literature. This guide will be updated as more specific quantitative data becomes available.
In Vitro Efficacy: Cytotoxicity
As a member of the sesquiterpene lactone class, this compound is expected to exhibit cytotoxic activity against various cancer cell lines. Studies on related compounds and extracts from the source plants suggest that the mechanism of action often involves the induction of apoptosis. The α,β-unsaturated carbonyl group present in many sesquiterpene lactones is a key structural feature for this activity.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HL-60 | Leukemia | Data Not Available |
Note: This table is a template pending the availability of specific experimental data for this compound.
In Vivo Efficacy: Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory mediators. The carrageenan-induced paw edema model is a standard assay to evaluate in vivo anti-inflammatory effects.
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Control (Vehicle) | - | 0 |
| This compound | 10 | Data Not Available |
| This compound | 25 | Data Not Available |
| This compound | 50 | Data Not Available |
| Indomethacin (Reference) | 10 | Data Not Available |
Note: This table is a template pending the availability of specific experimental data for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of compounds like this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Mandatory Visualization
Signaling Pathway
This compound, like many other sesquiterpene lactones, is believed to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for evaluating the efficacy of a novel compound like this compound involves a series of in vitro and in vivo studies.
Caption: General experimental workflow for novel compound efficacy evaluation.
Evaluating the Therapeutic Index of Sesquiterpenoid Lactones: A Comparative Guide for Researchers
A Case Study Approach Using a Representative Sesquiterpenoid Lactone and Doxorubicin (B1662922)
For drug development professionals and researchers, the therapeutic index (TI) is a critical measure of a drug's safety and efficacy. It represents the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a wider margin of safety for a given compound. This guide provides a framework for evaluating the therapeutic index of novel compounds, specifically focusing on the sesquiterpenoid lactone, 4E-Deacetylchromolaenide 4'-O-acetate, from Chromolaena odorata.
Due to the current lack of specific published data on the therapeutic index of this compound, this guide will utilize a representative sesquiterpenoid lactone with known cytotoxic properties as a proxy. This will be compared against doxorubicin, a well-established chemotherapeutic agent. This comparative approach will illustrate the methodologies and data interpretation necessary for such an evaluation.
Comparative Analysis of Cytotoxicity
The following table summarizes the in vitro cytotoxicity of a representative sesquiterpenoid lactone and the standard chemotherapeutic drug, doxorubicin, against various cancer cell lines. The therapeutic index is conceptually represented here by the selectivity index (SI), which is the ratio of cytotoxicity in normal cells to cancer cells. A higher SI suggests greater selectivity for cancer cells.
| Compound | Target Cell Line | Efficacy (IC50/GI50) | Toxicity (CC50 against normal cells) | Selectivity Index (SI = CC50/IC50) |
| Representative Sesquiterpenoid Lactone (e.g., Cumanin derivative) | WiDr (Colon Cancer) | 2.3 µM[1] | >524.1 µM (Mouse splenocytes)[1] | >227.9[1] |
| Doxorubicin | Various Cancer Cell Lines | Varies (nM to low µM range) | Significant cardiotoxicity observed in vivo[2][3] | Low (in vivo due to cardiotoxicity) |
Note: The data for the representative sesquiterpenoid lactone is derived from a study on cumanin derivatives.[1] The therapeutic index of doxorubicin is notoriously narrow due to its dose-limiting cardiotoxicity, a factor not fully captured by in vitro assays alone.[2][3]
Mechanism of Action: A Comparative Overview
Sesquiterpenoid Lactones:
Sesquiterpenoid lactones often exert their cytotoxic effects through the alkylation of biological macromolecules.[4] The α-methylene-γ-lactone functional group is a key structural feature responsible for this activity.[4] This can lead to the inhibition of key cellular processes and the induction of apoptosis. One of the well-studied mechanisms is the inhibition of the transcription factor NF-κB, which plays a crucial role in inflammation and cell survival.
Doxorubicin:
Doxorubicin's primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II.[5][] This leads to breaks in the DNA backbone, thereby halting DNA replication and transcription, ultimately leading to cell death.[5][] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic and cardiotoxic effects.[2]
Experimental Protocols
A fundamental experiment to determine the efficacy component of the therapeutic index is the in vitro cytotoxicity assay. The following is a detailed protocol for the widely used MTT assay.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of a certain percentage (typically 50%, IC50) of a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells.
Materials:
-
Cell culture medium
-
Cancer cell line of interest
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, formazan crystals will form in viable cells.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Visualizing Molecular Pathways and Experimental Processes
To further aid in the understanding of the evaluation process, the following diagrams illustrate a potential signaling pathway for sesquiterpenoid lactone-induced apoptosis and a typical experimental workflow for determining cytotoxicity.
Caption: Postulated signaling pathway for sesquiterpenoid lactone-induced apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity (MTT Assay).
References
- 1. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin: Insights into Dynamics, Clinical Uses and Adverse Effects [pubs.sciepub.com]
- 3. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Meta-Analysis of Sesquiterpenoids from Eupatorium chinense and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published studies on sesquiterpenoids isolated from Eupatorium chinense. It aims to offer an objective comparison of their biological activities, supported by experimental data, to aid in future research and drug development endeavors. The information is compiled from various studies, focusing on cytotoxic, anti-inflammatory, and enzyme-inhibitory activities.
Comparative Analysis of Biological Activities
Eupatorium chinense is a rich source of sesquiterpenoids, primarily sesquiterpene lactones, which have demonstrated a range of biological effects. The predominant activity reported in the literature is cytotoxicity against various human cancer cell lines. Other notable activities include anti-inflammatory effects and inhibition of protein tyrosine phosphatases. This guide synthesizes the quantitative data from multiple studies to provide a comparative overview.
Cytotoxic Activity of Sesquiterpenoids
A significant number of sesquiterpenoids isolated from Eupatorium chinense have been evaluated for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to facilitate comparison of their potency against different cancer cell lines.
| Compound | Sesquiterpenoid Type | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Guaiane | AGS (gastric adenocarcinoma) | 4.33 | [1] |
| Eupachinilide A | Guaiane | A549 (lung carcinoma) | 18.5 | [2] |
| BGC-823 (gastric carcinoma) | 10.2 | [2] | ||
| K562 (chronic myelogenous leukemia) | 15.8 | [2] | ||
| Eupachinilide E | Guaiane | A549 (lung carcinoma) | 12.7 | [2] |
| BGC-823 (gastric carcinoma) | 16.4 | [2] | ||
| K562 (chronic myelogenous leukemia) | 19.3 | [2] | ||
| Eupachinilide F | Guaiane | A549 (lung carcinoma) | 14.1 | [2] |
| BGC-823 (gastric carcinoma) | 11.5 | [2] | ||
| K562 (chronic myelogenous leukemia) | 17.9 | [2] | ||
| Eupachinilide I | Guaiane | A549 (lung carcinoma) | 16.2 | [2] |
| BGC-823 (gastric carcinoma) | 13.8 | [2] | ||
| K562 (chronic myelogenous leukemia) | 14.6 | [2] | ||
| Compound 62 | Germacrane | MDA-MB-231 (breast cancer) | 3.1-9.3 | [3] |
| HepG2 (hepatocellular carcinoma) | 3.1-9.3 | [3] | ||
| Compound 63 | Germacrane | MDA-MB-231 (breast cancer) | 3.1-9.3 | [3] |
| HepG2 (hepatocellular carcinoma) | 3.1-9.3 | [3] | ||
| Compounds 79-81 | Not specified | MDA-MB-231 (breast cancer) | 0.8-7.6 | [3] |
| HepG2 (hepatocellular carcinoma) | 0.8-7.6 | [3] |
Protein Tyrosine Phosphatase (PTP) Inhibitory Activity
Several germacrane-type sesquiterpenes from E. chinense have been identified as inhibitors of protein tyrosine phosphatases, such as PTP1B and T-cell PTP (TCPTP), which are therapeutic targets for diabetes and autoimmune diseases.
| Compound | Sesquiterpenoid Type | Enzyme | IC50 (µM) | Reference |
| Compound 1 (Germacrane) | Germacrane | PTP1B | 25 | [4] |
| Compound 4 (Germacrane) | Germacrane | PTP1B | 11 | [4] |
| TCPTP | 25 | [4] | ||
| Compound 5 (Germacrane) | Germacrane | PTP1B | 28 | [4] |
| Compound 7 (Germacrane) | Germacrane | PTP1B | 24 | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the analysis, providing a reference for researchers looking to replicate or build upon these findings.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of sesquiterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., Hep3B, A549, AGS, MCF-7, and HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (sesquiterpenoids) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to investigate the effect of sesquiterpenoids on the expression levels of proteins involved in specific signaling pathways.
-
Cell Lysis: After treatment with the sesquiterpenoid, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., DNA-PK, AKT, p53, p21, CDK4, Cyclin D, Bax, Bcl-2) overnight at 4°C.[1]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Several studies have delved into the molecular mechanisms underlying the biological activities of sesquiterpenoids from E. chinense. These investigations provide valuable insights for targeted drug development.
DNA-PK/AKT/p53 Signaling Pathway in Gastric Cancer
One study revealed that a specific guaiane-type sesquiterpenoid (Compound 1 ) exerts its anti-gastric cancer effects by modulating the DNA-PK/AKT/p53 signaling pathway. The proposed mechanism involves the suppression of this pathway, leading to cell cycle arrest and apoptosis.[1]
Caption: Proposed mechanism of a sesquiterpenoid inducing G0/G1 arrest and apoptosis in AGS cells.
Ferritinophagy and Mitochondrial Damage in Hepatocellular Carcinoma
A novel sesquiterpene lactone fraction from E. chinense (EChLESs) has been shown to suppress the growth of hepatocellular carcinoma (HCC) by inducing ferritinophagy-mediated ferroptosis and mitochondrial damage-induced apoptosis. This dual mechanism highlights a promising strategy for HCC treatment.[5]
Caption: Dual mechanism of EChLESs inducing ferroptosis and apoptosis in HCC cells.
Experimental Workflow for Bioactivity Screening
The general workflow for identifying and characterizing bioactive sesquiterpenoids from E. chinense involves a multi-step process from plant extraction to in-depth mechanistic studies.
Caption: General workflow for the discovery of bioactive sesquiterpenoids.
References
- 1. Sesquiterpenoids from Eupatorium chinense L. induce G0/G1 cell cycle arrest and apoptosis in AGS cell via DNA-PK/AKT/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic sesquiterpenoids from Eupatorium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Germacrane sesquiterpenes from leaves of Eupatorium chinense inhibit protein tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel sesquiterpene lactone fraction from Eupatorium chinense L. suppresses hepatocellular carcinoma growth by triggering ferritinophagy and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4E-Deacetylchromolaenide 4'-O-acetate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4E-Deacetylchromolaenide 4'-O-acetate, a sesquiterpene lactone, is critical to ensure laboratory safety and environmental protection. Due to its classification and potential biological activity, this compound should be handled as a cytotoxic and hazardous material. The following guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the potential for sesquiterpene lactones to cause skin irritation and other toxic effects, stringent adherence to safety protocols is mandatory.[1][2]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact with the compound. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes of solutions or airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing gown | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to prevent inhalation. |
| Work Area | Certified chemical fume hood | Minimizes inhalation exposure and contains any potential spills. |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must follow hazardous waste regulations. At no point should this compound or its solutions be disposed of down the drain.
1. Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, wipes, bench paper, and empty vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Cytotoxic Waste for Incineration."
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. The label should indicate the compound's name and the solvent used.
2. Decontamination of Labware and Surfaces:
-
Reusable Labware (e.g., glassware):
-
Rinse the labware with the solvent used to dissolve the compound (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) to remove the majority of the residue.[3] Collect this solvent rinse as hazardous liquid waste.
-
Wash the labware with a suitable laboratory detergent and water.
-
Rinse thoroughly with deionized water.
-
-
Work Surfaces (e.g., fume hood sash, benchtop):
-
Wipe the surface with a disposable towel soaked in a decontamination solution (e.g., 70% ethanol (B145695) or a validated laboratory decontaminant).
-
Follow with a wipe using a towel soaked in deionized water.
-
Dispose of all wipes in the solid hazardous waste container.
-
3. Final Disposal of Waste Containers:
-
Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Professional disposal, typically involving incineration, is required for cytotoxic waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that all personnel handling this compound can do so safely, minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and your Safety Data Sheets for any chemicals used in your procedures.
References
Personal protective equipment for handling 4E-Deacetylchromolaenide 4'-O-acetate
Essential Safety and Handling Guide for 4E-Deacetylchromolaenide 4'-O-acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is based on the known hazards of the chemical class to which this compound belongs—sesquiterpene lactones—and general best practices for laboratory safety.
Hazard Assessment
This compound is a sesquiterpene lactone derived from plants of the Chromolaena genus.[1][2][3] While specific toxicological data for this compound is limited, the class of sesquiterpene lactones is associated with several health hazards. These include skin and eye irritation, and the potential for allergic contact dermatitis (skin sensitization).[4][5] Some sesquiterpene lactones have also demonstrated potential for genotoxicity and neurotoxicity.[4] Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure.
Assumed Risks:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[4]
-
Sensitizer: May cause an allergic skin reaction (contact dermatitis) upon repeated exposure.[4][5]
-
Potential for other toxic effects: Due to the biological activity of this class of compounds, other systemic effects cannot be ruled out.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact.[4] Double gloving is recommended to protect against undetected punctures or tears. |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[4] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles.[4] Work in a certified chemical fume hood is the primary engineering control. |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety.
-
Upon receipt, gently shake the vial to ensure any compound that has adhered to the cap or neck during transport settles to the bottom. For liquid products, a brief centrifugation at 200-500 RPM can help gather the liquid at the bottom of the vial.[1]
-
Store the compound in a tightly sealed, clearly labeled container in a cool (2-8°C), dry, and well-ventilated area.[1] The label should include the compound name and hazard warnings.
-
If preparing stock solutions, it is recommended to prepare and use them on the same day. If advance preparation is necessary, store solutions as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]
-
All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats for handling the solid.
-
When creating solutions, slowly add the solvent to the solid to avoid splashing.[4] This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Spill and Emergency Procedures
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal. Clean the area with an appropriate solvent (e.g., acetone, ethyl acetate) and then with soap and water.[4]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent and then with soap and water.[4]
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.[4]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Place waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[6]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CAS:104736-09-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. japsonline.com [japsonline.com]
- 3. Phytochemistry, Biological, and Toxicity Study on Aqueous and Methanol Extracts of Chromolaena odorata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cutaneousallergy.org [cutaneousallergy.org]
- 6. fishersci.ca [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
